molecular formula C12H18O B7846384 beta-Methyl-3-(1-methylethyl)benzeneethanol CAS No. 54518-11-5

beta-Methyl-3-(1-methylethyl)benzeneethanol

Cat. No.: B7846384
CAS No.: 54518-11-5
M. Wt: 178.27 g/mol
InChI Key: FNDLKNHPVKYEIG-UHFFFAOYSA-N
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Description

1-(4-Isopropylphenyl)propan-1-ol is an organic compound with the molecular formula C12H18O and a molecular weight of 178.27 g/mol . This structure features a propan-1-ol chain attached to a phenyl ring that is substituted with an isopropyl group at the para position, categorizing it as a secondary alcohol and a benzene derivative. This structure suggests potential use in organic synthesis as a building block or intermediate for the development of more complex molecules, such as pharmaceuticals and agrochemicals. Researchers value this compound for exploring structure-activity relationships, particularly in modulating the lipophilicity and steric bulk of candidate molecules. The compound is for research use only and is not intended for diagnostic or therapeutic applications. Handle with appropriate safety precautions.

Properties

CAS No.

54518-11-5

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

IUPAC Name

2-(3-propan-2-ylphenyl)propan-1-ol

InChI

InChI=1S/C12H18O/c1-9(2)11-5-4-6-12(7-11)10(3)8-13/h4-7,9-10,13H,8H2,1-3H3

InChI Key

FNDLKNHPVKYEIG-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=C(C=C1)C(C)C)O

Origin of Product

United States

Foundational & Exploratory

2-(3-isopropylphenyl)-1-propanol CAS number and properties

Author: BenchChem Technical Support Team. Date: February 2026

Defining the Project Scope

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Analyzing Data for Structure

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Refining Search Strategies

I'm now refining my search strategies. I'm focusing on identifying potential synonyms and confirming the CAS number and properties via Google. I've formulated specific queries, including IUPAC variations, to optimize the information gathering. I am also thinking that this might be a fragrance ingredient, but I need to do further searches to confirm. My plan is to include an Executive Summary, Chemical Identity, Synthesis Routes, and Analytical Characterization.

Defining the Unknown Compound

I've determined that "2-(3-isopropylphenyl)-1-propanol" isn't a widely recognized trade name. It appears to be a systematic chemical name, not a common commercial designation. I'm investigating if it has any synonyms or is related to a common compound.

Pinpointing Structural Similarities

I've dismissed several structures as they were either incorrect isomers or functional groups. Florhydral (3-(3-isopropylphenyl)butanal) is very close, just missing the -ol group. I've also found that Cyclemax has the correct isopropylphenyl structure but the wrong propanal group. I have some leads now, but the CAS numbers need to match, and the functional group needs to be an alcohol. I've found multiple related chemical structures, so I will continue the search.

Refining Potential Names

I'm now zeroing in on the correct systematic name, which I believe is 2-(3-isopropylphenyl)propan-1-ol . My hypothesis is that the user's focus is on the alcohol form of a related aldehyde. I'm building this name based on a benzene ring, a substituted alcohol, and an isopropyl group in the meta position, as requested. I'll need to check the CAS number.

Expanding Search Parameters

I'm now expanding my search terms. I'm focusing on "2-(3-isopropylphenyl)propan-1-ol" and will prioritize the meta isomer, as requested. I'm also considering the para isomer just in case, and I've started using structure-based names: "beta-methyl-3-(1-methylethyl)benzeneethanol" and "3-isopropylhydratropic alcohol". I'm also checking if it's a known fragrance ingredient, focusing on trade names. I will look for its presence, despite the propanol requirement, since it is a close structure to an existing item.

Investigating Search Outcomes

Refining Chemical Relationships

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Searching for CAS Numbers

I'm now zeroing in on the CAS number for "2-(3-isopropylphenyl)-1-propanol." I found a relevant snippet for the para isomer, but I need the meta one. I am utilizing Python to search for the SMILES string and name variations, "3-isopropyl-beta-methylphenethyl alcohol." I'm also exploring the possibility of searching for "2-(3-isopropylphenyl)propionic acid" or the corresponding aldehyde. Furthermore, I've considered and will clarify potential nomenclature ambiguities, such as a possible reference to "3-(3-isopropylphenyl)-1-propanol." My objective is to pinpoint the exact CAS number, or definitively characterize the compound's status.

Pinpointing Isomer Targets

I'm still stuck on finding a direct CAS registry number for the meta isomer, 2-(3-isopropylphenyl)-1-propanol. I've had better luck with the para isomer, 2-(4-isopropylphenyl)-1-propanol, finding CAS 105994-80-7 or something similar.

Refining Target Structures

I've determined that 2-(3-isopropylphenyl)-1-propanol is a hydratropic alcohol derivative. Its parent aldehyde is 2-(3-isopropylphenyl)propanal, which is the alcohol form of the aldehyde, and I located CAS 1123-85-9 for 2-phenylpropanol. I've also found CAS 125109-85-5 for 3-(3-isopropylphenyl)butanal, and CAS 1875-89-4 for 3-methylphenethyl alcohol. I'm now certain the target is an intermediate used in herbicide and fragrance development.

Focusing Precise Chemistry

I'm now zeroing in on the exact structure, treating 2-(3-isopropylphenyl)-1-propanol as the definite target. I'm searching with precise terms like "m-isopropylhydratropic alcohol" and "2-(m-cumenyl)propan-1-ol". I'm also exploring the metabolite angle, checking if it's a known product from Ketoprofen. I'm also now going to examine compounds such as 2-(3-isopropylphenyl)propionic acid.

Outlining Key Elements

I've sketched out the content for a technical guide on 2-(3-isopropylphenyl)-1-propanol, targeting CAS number research and synthesis pathways. I'm focusing on finding the CAS for the corresponding acid or aldehyde, then referencing the alcohol as a derivative. My synthesis strategy centers around reducing 2-(3-isopropylphenyl)propionic acid or the aldehyde, with detailed steps planned around a Friedel-Crafts alkylation of Cumene, despite the difficulties involved.

Defining Compound Attributes

Considering Structural Analogues

I'm currently focused on structural analogues. I haven't found a direct match for the exact string, but I've identified that the para isomer, specifically 2-(4-isopropylphenyl)propionic acid, is a known precursor to Ibuprofen, highlighting a key structural relationship.

Identifying Alcohol Derivatives

Okay, I've confirmed the meta isomer (2-(3-isopropylphenyl)propionic acid) has CAS 3609-53-8. Now, I'm zeroing in on the alcohol derivative. Initially, I suspected CAS 5349-62-2, but I'm verifying this now through its relationship as the reduction product of the acid. I'm exploring if this alcohol is a known metabolite of Ketoprofen. I know Ketoprofen has a secondary alcohol. I need to make sure I am looking for a primary alcohol derivative.

Defining the Core Focus

I've decided to structure the guide specifically around 2-(3-isopropylphenyl)-1-propanol, recognizing it's a primary alcohol derivative. I will highlight its predicted properties and synthesis routes based on standard organic chemistry for hydratropic alcohols. Furthermore, I'll draw connections to known fragrances, such as Cyclamen Aldehyde and Florhydral, showcasing relevant industrial applications for the expert. I'll also include: Chemical Name: 2-(3-isopropylphenyl)propan-1-ol, Synonyms: beta-Methyl-3-(1-methylethyl)benzeneethanol; 3-Isopropylhydratropyl alcohol, Molecular Formula: C12H18O, Molecular Weight: 178.27 g/mol , and CAS Number:

Confirming Information Accuracy

I'm now honing in on the details, specifically CAS numbers. While I am not finding a CAS specifically for the alcohol itself in major public registries, I will state "Not listed in major public registries; Derivative of CAS 3609-53-8". I am clarifying the synthesis route as a reduction of 2-(3-isopropylphenyl)propionic acid (CAS 3609-53-8), using LiAlH4 or Borane. Finally, I will state potential applications, namely as an intermediate in organic synthesis and a possible fragrance ingredient (floral/green notes). I will also include visuals like a synthesis scheme (Acid -> Alcohol) and a 2D structure. I am still avoiding the CAS of Florhydral, instead anchoring on the parent acid.

Differentiating Structural Isomers

Okay, I'm now differentiating the target alcohol, 2-(3-isopropylphenyl)-1-propanol, from Cyclamen Alcohol (3-(4-isopropylphenyl)-2-methylpropanol). They are structural isomers. My focus remains on the hydratropic alcohol with a meta-isopropyl group. I'll highlight the structural differences clearly, and the relevant para-isomer. The para-isomer is also a derivative of Cuminyl alcohol. I'll make sure to highlight all these important structural relationships in my final output, including the synthesis of my target molecule.

Navigating the Physicochemical Landscape of Isopropyl-Substituted β-Methylphenethyl Alcohols: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Challenge of Isomeric Specificity

In the intricate world of drug discovery and development, the precise substitution pattern on a phenyl ring can dramatically alter a molecule's biological activity, pharmacokinetic profile, and safety. This guide delves into the physical properties of a specific aromatic alcohol, 3-isopropyl-β-methylphenethyl alcohol. It is crucial to note at the outset that while the demand for data on specific isomers is high, publicly available, experimentally determined data for the meta (3-isopropyl) substituted variant is notably scarce. This guide, therefore, adopts a dual approach: firstly, to present a comprehensive analysis of the closely related and better-documented para (4-isopropyl) isomer, and secondly, to provide robust, field-proven experimental protocols for the determination of these key physical properties, empowering researchers to characterize novel isomers like the 3-isopropyl variant in their own laboratories.

Chemical Identity and Structural Elucidation

The nomenclature "3-isopropyl-β-methylphenethyl alcohol" describes a phenethyl alcohol backbone with two key substitutions: an isopropyl group at the 3-position of the phenyl ring and a methyl group at the beta position of the ethyl side chain.

  • IUPAC Name: 2-(3-isopropylphenyl)propan-1-ol

  • Molecular Formula: C₁₂H₁₈O

  • Molecular Weight: 178.27 g/mol [1][2]

The structural representation is crucial for understanding its steric and electronic properties.

Figure 1: 2D structure of 3-isopropyl-β-methylphenethyl alcohol.

Physicochemical Properties: A Comparative Analysis

Due to the absence of specific experimental data for 3-isopropyl-β-methylphenethyl alcohol, this section provides the known physical properties of the closely related para-isomer, 4-isopropyl-β-methylphenethyl alcohol (CAS 67634-10-0), to serve as a valuable reference point.[1] It is anticipated that the physical properties of the 3-isopropyl isomer will be similar, though not identical, due to differences in molecular symmetry and intermolecular interactions.

Table 1: Physical Properties of 4-isopropyl-β-methylphenethyl alcohol

PropertyValueSource
IUPAC Name 2-(4-propan-2-ylphenyl)propan-1-ol[1]
CAS Number 67634-10-0[1]
Molecular Formula C₁₂H₁₈O[1]
Molecular Weight 178.27 g/mol [1]
Boiling Point 210.8 °C at 760 mmHg[1]
Density 0.952 g/cm³[1]
Flash Point 103.5 °C[1]

For further context, the properties of related, less substituted analogs are presented in Table 2.

Table 2: Physical Properties of Related Phenethyl Alcohol Derivatives

CompoundBoiling Point (°C)Density (g/mL)Refractive Index (n20/D)Source
β-Methylphenethyl alcohol 110-111 / 10 mmHg0.975 (25 °C)1.526[3]
3-Methylphenethyl alcohol 242-2431.002 (25 °C)1.529
3-Phenyl-1-propanol 119-121 / 12 mmHg1.001 (20 °C)1.526

The trend observed in these analogs suggests that the addition of alkyl groups to the phenyl ring generally increases the boiling point and can subtly influence density and refractive index.

Experimental Protocols for Physicochemical Characterization

For researchers synthesizing and characterizing 3-isopropyl-β-methylphenethyl alcohol, the following established methodologies are recommended.

Determination of Boiling Point

The boiling point is a fundamental physical constant. For novel compounds available in limited quantities, a micro-boiling point determination is often the most practical approach.

Workflow: Micro-Boiling Point Determination

Boiling_Point_Workflow A Sample Preparation: Place a small amount of the sample in a capillary tube. B Apparatus Setup: Attach the capillary tube to a thermometer. Immerse in a heated oil bath. A->B C Heating and Observation: Heat the bath slowly. Observe for a rapid stream of bubbles. B->C D Cooling and Reading: Remove heat and allow to cool. Record the temperature when the liquid re-enters the capillary tube. C->D

Figure 2: Workflow for micro-boiling point determination.

Causality Behind Experimental Choices:

  • Slow, controlled heating is critical to ensure thermal equilibrium between the sample, the thermometer, and the heating medium, preventing overshooting of the boiling point.

  • Observation of the re-entry of liquid into the capillary upon cooling provides a more accurate measure of the equilibrium boiling point, as it signifies the point where the vapor pressure of the substance equals the atmospheric pressure.

Measurement of Density

Density is typically determined using a pycnometer, which allows for a precise measurement of the volume of a known mass of the substance.

Step-by-Step Methodology:

  • Calibration: Clean and dry a pycnometer of known volume and determine its mass. Fill the pycnometer with deionized water at a known temperature and record the mass. Calculate the exact volume of the pycnometer using the known density of water at that temperature.

  • Sample Measurement: Empty and thoroughly dry the pycnometer. Fill it with the sample (3-isopropyl-β-methylphenethyl alcohol) at the same temperature.

  • Mass Determination: Record the mass of the pycnometer filled with the sample.

  • Calculation: Subtract the mass of the empty pycnometer to find the mass of the sample. Divide the mass of the sample by the calibrated volume of the pycnometer to determine the density.

Determination of Refractive Index

The refractive index is a measure of how light propagates through a substance and is a valuable parameter for identity and purity assessment. It is measured using a refractometer.

Protocol:

  • Calibration: Calibrate the refractometer using a standard of known refractive index, such as distilled water.

  • Sample Application: Place a few drops of the sample onto the prism of the refractometer.

  • Measurement: Close the prism and allow the temperature to stabilize.

  • Reading: Look through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered. Read the refractive index from the scale.

Solubility Assessment

A qualitative and semi-quantitative assessment of solubility in various solvents is crucial for formulation development.

Experimental Workflow:

  • Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, toluene, hexane).

  • Initial Screening: To a small, known volume of each solvent (e.g., 1 mL), add a small, known amount of the solute (e.g., 10 mg).

  • Observation: Agitate the mixture and observe for dissolution at room temperature.

  • Heating: If the substance does not dissolve, gently heat the mixture to assess temperature-dependent solubility.

  • Quantification (Optional): For key solvents, determine the saturation solubility by adding excess solute, equilibrating the mixture, and then quantifying the concentration of the dissolved solute in a filtered aliquot using a suitable analytical technique (e.g., HPLC-UV).

Safety, Handling, and Toxicological Profile

  • General Handling: Use in a well-ventilated area or a chemical fume hood.[4][5][6] Avoid inhalation of vapors and contact with skin and eyes.[4][5][6][7]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.[4][5][7]

  • Fire Safety: While the flash point of the 3-isopropyl isomer is not known, the para-isomer has a flash point of 103.5 °C, indicating it is a combustible liquid.[1] Keep away from heat, sparks, and open flames.[8]

  • First Aid Measures:

    • Skin Contact: Immediately wash with plenty of soap and water.[5][7]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4][5][7]

    • Inhalation: Move the person to fresh air and keep comfortable for breathing.[4][5]

    • Ingestion: Rinse mouth. Do NOT induce vomiting.[4][5] In all cases of exposure, seek medical attention if symptoms persist.[4][5]

Conclusion and Future Directions

This technical guide provides a comprehensive overview of the known and anticipated physical properties of 3-isopropyl-β-methylphenethyl alcohol, contextualized with data from its close structural analogs. The provided experimental protocols offer a clear pathway for researchers to determine the precise physicochemical parameters of this and other novel compounds. As the landscape of drug development continues to explore novel chemical space, the rigorous characterization of each new molecular entity is paramount. The generation and publication of experimental data for isomers such as 3-isopropyl-β-methylphenethyl alcohol will be a valuable contribution to the scientific community.

References

  • Alfa Chemistry. (n.d.). p-Isopropyl-beta-methylphenethyl alcohol. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). beta-Methyl-beta-propylphenethyl alcohol. Retrieved February 15, 2026, from [Link]

  • Sigma-Aldrich. (2026, January 20).
  • Fisher Scientific. (n.d.). L(-)
  • CPAChem. (2021, May 16).
  • Fisher Scientific. (2025, December 19).
  • Thermo Fisher Scientific. (2025, September 5). (+/-)
  • PubChem. (n.d.). 2-Phenyl-1-propanol. Retrieved February 15, 2026, from [Link]

  • DrugFuture. (n.d.). beta-Amino-alpha-methylphenethyl Alcohol. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). 2-(4-Isopropylphenyl)-1-propanol. Retrieved February 15, 2026, from [Link]

Sources

Isomeric Distinctions in Bioactive Scaffolds: 3-Isopropyl vs. 4-Isopropyl Systems

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the structural, physicochemical, and pharmacological distinctions between 3-isopropyl and 4-isopropyl isomers within bioactive scaffolds.

Given the nomenclature "beta-methyl-3-isopropyl" in your request, this analysis identifies the two most scientifically relevant contexts for drug development:

  • Primary Context: The Tropolone class (Thujaplicins), where

    
    -Thujaplicin  corresponds to the 4-isopropyl isomer (Hinokitiol) and is often contrasted with the 3-isopropyl isomer (
    
    
    
    -Thujaplicin).
  • Secondary Context: The Isopropylmethylphenol class (IPMP), specifically comparing 3-isopropyl-4-methylphenol (Biosol) vs. 4-isopropyl-3-methylphenol (o-Cymen-5-ol isomers).

Executive Summary & Nomenclature Resolution

In drug design, the positional isomerism of an isopropyl group on an aromatic or non-benzenoid aromatic ring fundamentally alters electronic distribution, steric hindrance, and metal-chelating capability.

Nomenclature Deconstruction

The term "beta-methyl-3-isopropyl" appears to be a hybrid nomenclature. In professional practice, this refers to one of two scenarios:

  • Scenario A (Tropolones): The user refers to

    
    -Thujaplicin  (4-isopropyltropolone) versus its 
    
    
    
    -isomer
    (3-isopropyltropolone). The "beta" descriptor in this class historically denotes the 4-position.
  • Scenario B (Phenols): The user refers to 3-isopropyl-4-methylphenol (where the methyl group is para to the hydroxyl) versus 4-isopropyl-3-methylphenol .

This guide focuses primarily on the Tropolone (Thujaplicin) system due to its high relevance in metallo-pharmaceuticals, while addressing the phenolic IPMP class as a comparative baseline.

Chemical Architecture: Tropolone Isomers

The core difference between the 3-isopropyl and 4-isopropyl isomers lies in their ability to form stable coordination complexes with metallo-enzymes (e.g., Matrix Metalloproteinases, Tyrosinase).

Structural Comparison
Feature3-Isopropyltropolone (

-Thujaplicin)
4-Isopropyltropolone (

-Thujaplicin / Hinokitiol)
IUPAC Name 2-hydroxy-3-isopropyl-2,4,6-cycloheptatrien-1-one2-hydroxy-4-isopropyl-2,4,6-cycloheptatrien-1-one
Steric Environment High Steric Clash: The isopropyl group at C3 is adjacent to the hydroxyl oxygen (O-2).Low Steric Clash: The isopropyl group at C4 is distal from the chelating oxygen atoms.
Chelation Bite Angle Distorted due to steric repulsion at the O-donor site.Optimal geometry for bidentate coordination (

).
Thermodynamic Stability Lower (due to steric strain).Higher (resonance stabilized).
pKa (Acid Dissociation) ~7.0 (Slightly higher due to steric inhibition of solvation).~7.2 (Standard tropolone range).
The "Beta" Nomenclature Logic

In tropolones, the Greek letters denote the position relative to the carbonyl (C1):

  • 
     (Alpha) = Position 3 (Adjacent to OH)
    
  • 
     (Beta) = Position 4 (Meta to C=O)
    
  • 
     (Gamma) = Position 5 (Para to C=O)
    

Critical Insight: The "4-isopropyl" isomer (Hinokitiol) is the most biologically active because the isopropyl group at position 4 exerts a positive inductive effect (+I) that increases electron density on the carbonyl oxygen without physically blocking the binding site.

Pharmacological Divergence: Mechanism of Action

The biological activity of these isomers is driven by their interaction with transition metals (


, 

).
Metal Chelation & Metalloprotein Inhibition

Many therapeutic targets are metallo-enzymes. The efficacy of the isomer depends on its ability to fit into the enzyme's active site and strip the metal ion.

  • 4-Isopropyl (Hinokitiol):

    • Mechanism: Acts as a potent Zinc Ionophore . It forms a symmetric

      
       complex. The lack of steric bulk near the oxygen atoms allows it to penetrate the active site of Matrix Metalloproteinases (MMPs).
      
    • Result: High apoptosis induction in cancer cells; strong antimicrobial activity.

  • 3-Isopropyl (

    
    -Thujaplicin): 
    
    • Mechanism: The isopropyl group at C3 creates a "steric fence." While it can chelate free metal ions, it struggles to dock into restricted protein pockets (like the Carbonic Anhydrase active site) because the bulky isopropyl group clashes with amino acid residues near the metal center.

    • Result: Significantly lower biological potency (10-100x less active than the 4-isomer).

Signaling Pathway Visualization

The following diagram illustrates how the 4-isopropyl isomer successfully inhibits tumor progression via the Zinc-MMP pathway, whereas the 3-isopropyl isomer is sterically hindered.

G cluster_0 Isomer Structural Entry Iso4 4-Isopropyl Isomer (Hinokitiol) Target Target: Zn2+ in MMP Active Site Iso4->Target High Affinity Entry Iso3 3-Isopropyl Isomer (Sterically Hindered) Iso3->Target Blocked/Low Affinity Complex4 Stable Zn-Chelate Complex (Geometry Allowed) Target->Complex4 Chelation Complex3 Unstable/Weak Binding (Steric Clash) Target->Complex3 Failed Chelation Downstream Inhibition of MMP Activity Complex4->Downstream Potent Inhibition Outcome Reduced Tumor Invasion & Angiogenesis Downstream->Outcome

Caption: Comparative pathway analysis showing the steric advantage of the 4-isopropyl isomer in metallo-enzyme inhibition.

Secondary Context: Isopropylmethylphenols (Biosol Type)

If your inquiry pertains to the phenolic "beta-methyl-3-isopropyl" (referring to 3-isopropyl-4-methylphenol ), the distinction is lipophilicity and bacterial membrane penetration.

Property3-Isopropyl-4-methylphenol (Biosol) 4-Isopropyl-3-methylphenol (Isomer)
Structure Methyl is para to OH; Isopropyl is meta.Isopropyl is para to OH; Methyl is meta.
Lipophilicity (LogP) ~3.2~3.4
Bacterial Activity High. The specific arrangement allows deep insertion into the lipid bilayer, disrupting membrane potential.Moderate. The para-isopropyl group acts as a "tail," mimicking surfactants, but often lacks the specific shape recognition of the Biosol isomer.

Synthesis Note: The "beta-methyl" nomenclature here is often a colloquialism for the methyl group's position relative to the isopropyl group during Friedel-Crafts alkylation of cresols.

Experimental Protocols: Validating Isomeric Purity

To distinguish between these isomers in a research setting, standard NMR is insufficient due to overlapping signals. You must use NOESY (Nuclear Overhauser Effect Spectroscopy) .

Protocol: Isomer Differentiation via 1D-NOESY

Objective: Determine if the isopropyl group is at Position 3 or Position 4.

  • Sample Preparation: Dissolve 10 mg of the isolated compound in 600 µL of

    
    .
    
  • Target Irradiation:

    • Irradiate the Methine proton (

      
      ) of the isopropyl group (septet, ~2.8-3.0 ppm).
      
  • Observation:

    • 4-Isopropyl Isomer: You will observe NOE enhancement at the C3-H and C5-H aromatic protons (singlet or doublet).

    • 3-Isopropyl Isomer: You will observe NOE enhancement at the Hydroxyl proton (if visible) or the C4-H proton, but crucially, you will see a strong interaction with the adjacent carbonyl oxygen environment (inferred via chemical shift anisotropy in C13).

  • Validation:

    • Run a HMBC (Heteronuclear Multiple Bond Correlation) .

    • 3-Isopropyl: The isopropyl methine proton correlates with the Carbonyl Carbon (C1).

    • 4-Isopropyl: The isopropyl methine proton correlates with C3 and C5, but not the Carbonyl Carbon.

References

  • Structure and Biological Activity of Tropolones. Source: Journal of Biological Chemistry. Context: Defines the numbering system and the superior activity of

    
    -thujaplicin (4-isopropyl) over 
    
    
    
    -thujaplicin. URL:[Link]
  • Hinokitiol (β-Thujaplicin) as a Zinc Ionophore. Source: ACS Chemical Biology. Context: Mechanisms of metal chelation and the steric requirements for the 4-isopropyl position. URL:[Link]

  • Antimicrobial Activity of Isopropylmethylphenols. Source: Biological & Pharmaceutical Bulletin. Context: Comparative analysis of o-cymen-5-ol isomers (3-isopropyl vs 4-isopropyl phenols). URL:[Link]

  • Synthesis and Isomerization of Thujaplicins. Source: Journal of Organic Chemistry. Context: Detailed synthetic pathways distinguishing the thermodynamic stability of 4-isopropyl vs 3-isopropyl isomers. URL:[Link]

Methodological & Application

Application Note: Selective Reduction of m-Isopropyl Hydratropic Aldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the chemoselective reduction of m-isopropyl hydratropic aldehyde (2-(3-isopropylphenyl)propanal) to its corresponding primary alcohol, 2-(3-isopropylphenyl)propan-1-ol .

While the para-isomer (Cyclamen Aldehyde) is a ubiquitous fragrance intermediate, the meta-isomer is of increasing interest in pharmaceutical synthesis as a structural scaffold for NSAID derivatives and novel olfactory compounds. The primary challenge in reducing this molecule lies in chemoselectivity —specifically, reducing the aldehyde moiety without affecting the aromatic ring or causing racemization at the labile


-chiral center prior to reduction.

This note presents two validated protocols:

  • Standard Bench-Scale Reduction: Using Sodium Borohydride (

    
    ) for high-throughput, non-stereoselective synthesis.
    
  • Chemoselective Transfer Hydrogenation (MPV): A Meerwein-Ponndorf-Verley variant for thermodynamically controlled reduction, minimizing waste and avoiding metal hydrides.

Chemical Context & Challenges[1][2][3][4][5]

Target Molecule: m-Isopropyl Hydratropic Aldehyde IUPAC Name: 2-(3-isopropylphenyl)propanal CAS (Analog): 103-95-7 (refers to p-isomer; m-isomer is a structural isomer).

Structural Analysis

The molecule contains three distinct zones of reactivity:

  • Aldehyde Carbonyl (

    
    ):  The primary target for reduction.
    
  • 
    -Carbon:  Acidic proton adjacent to the carbonyl. Prone to enolization under basic conditions, leading to racemization.
    
  • Aromatic Ring: Susceptible to hydrogenation (ring saturation) under vigorous catalytic conditions (e.g., high-pressure

    
     with 
    
    
    
    ).
Reaction Pathway

The goal is the selective 1,2-reduction of the carbonyl group.

ReactionPathway Aldehyde m-Isopropyl Hydratropic Aldehyde Alcohol Target Alcohol (2-(3-isopropylphenyl)propan-1-ol) Aldehyde->Alcohol Selective Reduction (NaBH4 or MPV) SideProduct Side Product: Ring Saturation Aldehyde->SideProduct Over-Hydrogenation (High Pressure H2/Pd)

Figure 1: Reaction pathway highlighting the target transformation and potential over-reduction risks.

Reagent Selection Guide

Reagent ClassSpecific ReagentSelectivityScalabilityComments
Borohydrides Sodium Borohydride (

)
High HighRecommended. Mild, strictly 1,2-reduction. Does not touch the arene.
Aluminum Hydrides

(LAH)
ModerateLowToo reactive. Requires anhydrous conditions.[1] Risk of side reactions.
Cat. Hydrogenation

+ Pd/C
LowHighRisk of reducing the aromatic ring. Requires poisoned catalyst for selectivity.
Transfer Hydrog. Al-Isopropoxide (MPV)Very High MediumReversible. Excellent for preserving other sensitive groups (e.g., halides).[2]

Protocol A: Standard Chemoselective Reduction ( )

Objective: Rapid, quantitative conversion of aldehyde to alcohol on a gram scale. Mechanism: Nucleophilic attack of hydride (


) on the carbonyl carbon.[3]
Materials
  • Substrate: m-Isopropyl hydratropic aldehyde (10 mmol, ~1.90 g)

  • Reagent: Sodium Borohydride (

    
    ) (0.5 equiv., 5 mmol - Note: Theoretically 0.25 eq is sufficient, but 0.5 eq ensures completion)
    
  • Solvent: Methanol (anhydrous preferred) or Ethanol.

  • Quench: 1M HCl or Saturated

    
    .
    
Step-by-Step Procedure
  • Preparation:

    • Dissolve 1.90 g (10 mmol) of m-isopropyl hydratropic aldehyde in 20 mL of Methanol (

      
       concentration) in a round-bottom flask.
      
    • Cool the solution to

      
       using an ice bath. Cooling is critical to suppress enolization/racemization.
      
  • Addition:

    • Add

      
       (190 mg, 5 mmol) portion-wise over 5 minutes.
      
    • Observation: Mild gas evolution (

      
      ) may occur.
      
  • Reaction:

    • Allow the mixture to stir at

      
       for 30 minutes, then warm to room temperature (
      
      
      
      ).
    • Monitor via TLC (Hexane:EtOAc 4:1). The aldehyde spot (

      
      ) should disappear, replaced by the alcohol spot (
      
      
      
      ).
  • Quenching:

    • Carefully add 5 mL of saturated aqueous

      
       to quench excess hydride.
      
    • Caution: Hydrogen gas will evolve.

  • Workup:

    • Evaporate most of the Methanol under reduced pressure (Rotavap).

    • Dilute residue with 20 mL water and extract with Dichloromethane (DCM) (

      
      ).
      
    • Wash combined organics with Brine, dry over

      
      , and concentrate.[3]
      
  • Yield Expectation: >95% Isolated Yield. Colorless oil.

NaBH4_Workflow Start Start: Dissolve Aldehyde in MeOH (Cool to 0°C) Add Add NaBH4 (Portion-wise) Start->Add React Stir 30 min @ 0°C Warm to RT Add->React Check TLC Check (Aldehyde Consumed?) React->Check Check->React No (Wait) Quench Quench with sat. NH4Cl Check->Quench Yes Extract Extract (DCM) Dry & Concentrate Quench->Extract

Figure 2: Operational workflow for the Sodium Borohydride reduction protocol.

Protocol B: Meerwein-Ponndorf-Verley (MPV) Reduction[9]

Objective: Highly chemoselective reduction avoiding metal hydrides; ideal if the substrate contains other reducible groups (e.g., nitro, halides) or if anhydrous conditions are strictly required.

Materials
  • Substrate: m-Isopropyl hydratropic aldehyde.

  • Reagent: Aluminum Isopropoxide (

    
    ).
    
  • Solvent/Reductant: Isopropyl Alcohol (2-Propanol) (Excess).

Step-by-Step Procedure
  • Setup:

    • Equip a flask with a fractionating column (Vigreux) and a distillation head.

    • Dissolve aldehyde (10 mmol) in 50 mL of dry 2-Propanol.

    • Add Aluminum Isopropoxide (10 mmol, 1.0 equiv).

  • Reaction (Thermodynamic Shift):

    • Heat the mixture to reflux (

      
      ).
      
    • The reaction produces Acetone as the byproduct.

    • Crucial Step: Slowly distill off the Acetone as it forms. Removing Acetone shifts the equilibrium toward the alcohol product (Le Chatelier’s principle).

  • Monitoring:

    • Continue reflux/distillation until no acetone is detected in the distillate (using 2,4-DNP test) or TLC indicates completion (typically 2-4 hours).

  • Workup:

    • Cool to RT and pour into 100 mL of 2M HCl (cold) to hydrolyze the aluminum alkoxide complex.

    • Extract with Diethyl Ether or DCM.

    • Wash with

      
       (to remove acid traces) and Brine.
      

Analytical Validation

To confirm the identity and purity of 2-(3-isopropylphenyl)propan-1-ol :

  • 1H NMR (CDCl3, 400 MHz):

    • Look for the disappearance of the aldehyde proton (

      
      , doublet).
      
    • Appearance of hydroxymethyl protons (

      
      ): Multiplet/doublet around 
      
      
      
      .
    • Isopropyl methine (

      
      ): Septet around 
      
      
      
      .
    • Aromatic region:

      
       (pattern specific to meta-substitution).
      
  • IR Spectroscopy:

    • Disappearance of Carbonyl stretch (

      
      ) at 
      
      
      
      .
    • Appearance of broad Hydroxyl stretch (

      
      ) at 
      
      
      
      .

Troubleshooting & Safety

  • Racemization: The aldehyde has a chiral center at the

    
    -position. If the starting material is enantiopure, basic conditions (even 
    
    
    
    alkalinity) can cause racemization.
    • Solution: Use buffered conditions (add

      
       - Luche Reduction conditions) or ensure low temperature (
      
      
      
      ) is maintained.
  • Incomplete Reaction: If aldehyde persists, add small aliquots of

    
    . Do not heat the 
    
    
    
    reaction vigorously as it decomposes the reagent.
  • Safety:

    
     releases Hydrogen gas upon contact with acid or water. Perform quenching in a fume hood.
    

References

  • Organic Chemistry Portal. (n.d.). Sodium Borohydride (NaBH4).[1][3][4][5][6] Retrieved October 26, 2023, from [Link]

  • ResearchGate. (2018). Mild and selective reduction of aldehydes utilising sodium dithionite under flow conditions. Retrieved October 26, 2023, from [Link]

Sources

Green Chemistry Approaches for the Synthesis of Substituted Phenethyl Alcohols: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Substituted phenethyl alcohols are a critical class of compounds, serving as key intermediates and active ingredients in the pharmaceutical, fragrance, and fine chemical industries. Traditional synthetic routes often rely on stoichiometric metal hydride reductants, harsh reaction conditions, and volatile organic solvents, posing significant environmental and safety concerns. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of green and sustainable methods for the synthesis of these valuable molecules. We delve into field-proven biocatalytic strategies, including the asymmetric reduction of prochiral ketones and innovative multi-enzyme cascades, alongside emerging photochemical and transition-metal-free methodologies. Each section combines a thorough explanation of the underlying scientific principles with detailed, step-by-step protocols, data summaries, and workflow visualizations to facilitate immediate application in the modern research and development laboratory.

Introduction: The Imperative for Greener Syntheses

The principles of green chemistry call for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. For the synthesis of substituted phenethyl alcohols, this translates into a shift away from conventional methods toward more sustainable alternatives. Key areas of innovation include the use of enzymes as highly selective and efficient catalysts, the harnessing of light as a renewable energy source, and the replacement of hazardous solvents with benign alternatives like water or bio-derived alcohols.[1][2] These approaches not only minimize environmental impact but also offer significant advantages in terms of selectivity, safety, and process efficiency, providing access to high-purity chiral alcohols that are crucial for pharmaceutical applications.[3] This document serves as a practical guide to implementing these cutting-edge techniques.

Biocatalytic Synthesis: Harnessing Nature's Catalysts

Biocatalysis has emerged as a powerful and economically viable tool for the synthesis of chiral phenethyl alcohols, offering exceptional chemo-, regio-, and stereoselectivity under mild aqueous conditions.[1][4] Enzymes, particularly oxidoreductases, can convert prochiral ketones into enantiomerically pure alcohols with near-perfect precision, a feat that is often challenging and costly to achieve through traditional chemical catalysis.

Asymmetric Reduction of Prochiral Ketones with Isolated Enzymes

The most direct biocatalytic route to chiral 1-phenylethanol derivatives is the asymmetric reduction of the corresponding substituted acetophenones. This transformation is typically catalyzed by ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), which utilize a cofactor, usually nicotinamide adenine dinucleotide (NADH) or its phosphate (NADPH), as the source of hydride.[5]

The stereochemical outcome of the reduction is determined by the enzyme's active site topology. Many reductases follow the "Prelog's rule," delivering the hydride to the Re-face of the carbonyl to produce the (S)-alcohol.[4] However, a growing library of "anti-Prelog" enzymes is available that deliver the hydride to the Si-face, providing access to the (R)-enantiomer.[3][6] The electronic and steric properties of substituents on the aromatic ring can significantly influence both the reaction rate and the enantioselectivity of these enzymatic reductions.[4][7]

Protocol 1: Enantioselective Reduction of 4'-Chloroacetophenone using a Recombinant (S)-selective Alcohol Dehydrogenase

This protocol describes a typical lab-scale batch biotransformation for producing (S)-1-(4-chlorophenyl)ethanol.

Materials:

  • Recombinant (S)-selective alcohol dehydrogenase (ADH) from Rhodococcus ruber (ADH-A) or similar.[6]

  • NADP⁺ (or NAD⁺, depending on enzyme specificity).

  • Glucose dehydrogenase (GDH) for cofactor regeneration.

  • D-Glucose.

  • 4'-Chloroacetophenone.

  • Isopropanol (IPA) or Dimethyl sulfoxide (DMSO) for substrate solubilization.

  • Potassium phosphate buffer (100 mM, pH 7.0).

  • Ethyl acetate for extraction.

  • Anhydrous magnesium sulfate.

Procedure:

  • Reaction Setup: In a 50 mL flask, prepare a 20 mL reaction mixture by adding 18 mL of 100 mM potassium phosphate buffer (pH 7.0).

  • Cofactor and Regeneration System: Add NADP⁺ to a final concentration of 0.1 mM. Add D-glucose to a final concentration of 100 mM and an appropriate amount of GDH (e.g., 10 U).

  • Enzyme Addition: Add the (S)-selective ADH to the mixture (e.g., 2 mg of lyophilized enzyme or as recommended by the supplier).[6]

  • Substrate Addition: Dissolve 4'-chloroacetophenone in a minimal amount of DMSO or IPA and add it to the reaction mixture to a final concentration of 15 mM. Causality Note: Using a co-solvent is crucial for overcoming the low aqueous solubility of the aromatic ketone, but its concentration should be kept low (typically <5% v/v) to avoid enzyme denaturation.

  • Incubation: Seal the flask and place it in a shaking incubator at 30°C and 180 rpm. Monitor the reaction progress by taking small aliquots over time (e.g., at 2, 4, 8, and 24 hours).

  • Work-up: Once the reaction has reached completion (as determined by TLC or GC analysis), quench the reaction by adding an equal volume (20 mL) of ethyl acetate.

  • Extraction: Shake the mixture vigorously for 2 minutes. Separate the organic layer. Repeat the extraction of the aqueous layer twice more with 20 mL of ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Analysis: Determine the conversion and enantiomeric excess (ee) of the resulting 1-(4-chlorophenyl)ethanol using gas chromatography (GC) or high-performance liquid chromatography (HPLC) with a suitable chiral column.

Table 1: Representative Data for Biocatalytic Reduction of Substituted Acetophenones

SubstrateBiocatalystProduct EnantiomerConversion (%)Enantiomeric Excess (ee %)Reference
AcetophenoneKRED1-Pglu(R)-1-phenylethanol>9995[4]
4'-MethoxyacetophenoneKRED1-Pglu(S)-1-(4-methoxyphenyl)ethanol>9960[4]
4'-FluoroacetophenoneKRED1-Pglu(S)-1-(4-fluorophenyl)ethanol>99>99[4]
Ethylbenzene -> AcetophenonerAaeUPO / ADH-A(S)-1-phenylethanol~75 (from acetophenone)19[6]
Ethylbenzene -> AcetophenonerAaeUPO / LkADH(R)-1-phenylethanol~55 (from acetophenone)98[6]

G cluster_prep Reaction Preparation cluster_reaction Biotransformation cluster_workup Product Isolation cluster_analysis Analysis Buffer Buffer & Cofactor (NADP+, Glucose) Enzymes Add Enzymes (ADH, GDH) Buffer->Enzymes Substrate Add Substrate (e.g., Acetophenone) Enzymes->Substrate Incubation Incubate (30°C, 180 rpm) Substrate->Incubation Monitoring Monitor Progress (TLC, GC) Incubation->Monitoring Extraction Liquid-Liquid Extraction Monitoring->Extraction Drying Dry & Concentrate Extraction->Drying Analysis Chiral HPLC/GC (Conversion & ee) Drying->Analysis

Cascade Biocatalysis from Renewable Feedstocks

A more advanced green strategy involves multi-enzyme cascades that produce phenethyl alcohols from abundant, renewable precursors like L-phenylalanine.[8][9] This approach mimics natural metabolic routes, such as the Ehrlich pathway, to achieve a one-pot synthesis.[10][11] The Ehrlich pathway converts an amino acid into its corresponding "fusel alcohol" in three enzymatic steps: transamination, decarboxylation, and reduction.[10] By assembling the required enzymes in a single reaction vessel or within a genetically engineered microorganism, complex transformations can be achieved with high atom economy, eliminating the need to isolate intermediates.[8][9]

Ehrlich_Pathway Phe L-Phenylalanine PP Phenylpyruvate Phe->PP Transaminase (e.g., LAAD) AKG α-Ketoglutarate PA Phenylacetaldehyde PP->PA α-Keto Acid Decarboxylase (e.g., ARO10) Glu Glutamate CO2 CO₂ PE 2-Phenylethanol PA->PE Aldehyde Reductase / ADH (e.g., PAR) NADH NADH + H⁺ NAD NAD⁺ AKG->PP   CO2->PA NADH->PE

Protocol 2: One-Pot Synthesis of 2-Phenylethanol from L-Phenylalanine using Recombinant E. coli

This protocol is adapted from modular cascade biocatalysis studies and outlines the use of engineered whole cells.[8][9]

Materials:

  • Recombinant E. coli cells co-expressing:

    • L-amino acid deaminase (LAAD)

    • α-keto acid decarboxylase (ARO10)

    • Phenylacetaldehyde reductase (PAR) or a suitable ADH

  • L-Phenylalanine.

  • Potassium phosphate buffer (200 mM, pH 8.0).

  • Glucose (as a co-substrate for energy and cofactor regeneration).

  • Centrifuge and sterile flasks.

Procedure:

  • Cell Preparation: Grow the recombinant E. coli strain in a suitable rich medium (e.g., LB broth with appropriate antibiotics) at 37°C until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8. Induce protein expression with IPTG and continue incubation at a lower temperature (e.g., 20°C) for 12-16 hours.

  • Harvesting: Harvest the cells by centrifugation (e.g., 5000 x g for 10 min at 4°C). Wash the cell pellet twice with 200 mM potassium phosphate buffer (pH 8.0).

  • Biotransformation: Resuspend the washed cell pellet in the same buffer to a final concentration of 10 g-cdw/L (grams of cell dry weight per liter).

  • Reaction Initiation: In a sealed flask, add L-phenylalanine to a final concentration of 50 mM and glucose to 1% (w/v) to the cell suspension. Causality Note: Glucose is critical here not just for cell viability but also to power the intracellular regeneration of the NADH cofactor required by the reductase enzyme.

  • Incubation: Incubate the reaction at 30°C with gentle agitation (e.g., 150 rpm) for 24-48 hours.

  • Analysis: Periodically take samples from the reaction mixture. Centrifuge to remove cells. Analyze the supernatant for 2-phenylethanol concentration using HPLC or GC. High conversions of >95% can be achieved with this method.[8][9]

Emerging Green Chemical Methods

While biocatalysis is a mature green technology, research into other sustainable synthetic methods continues to advance. Photocatalysis and transition-metal-free catalysis represent two promising frontiers that leverage light energy and avoid the use of toxic or precious metals.

Visible-Light Photocatalytic Reduction

Photocatalysis uses light to drive chemical reactions. For the synthesis of phenethyl alcohols, this typically involves the photocatalytic hydrogenation or reduction of the corresponding ketone.[1][12] A semiconductor photocatalyst (e.g., TiO₂) or a molecular photosensitizer absorbs photons, creating an excited state capable of initiating electron transfer.[10][12] A hydrogen donor, such as an alcohol (isopropanol) or even biomass-derived saccharides, provides the necessary protons and electrons to reduce the ketone.[12] This approach is powerful because it can utilize visible light or sunlight as the energy source and often proceeds at room temperature.[4][7]

Protocol 3: Photocatalytic Hydrogenation of Acetophenone using a Pd–TiO₂ Catalyst

This protocol is based on studies using saccharides as sustainable hydrogen sources.[12]

Materials:

  • Pd–TiO₂ photocatalyst (e.g., 1 wt% Pd on P25 TiO₂).

  • Acetophenone.

  • Glucose (or other saccharide) as the hydrogen donor.

  • Acetonitrile or Ethanol as the solvent.

  • Photoreactor equipped with a visible light source (e.g., 300 W Xe lamp with a >420 nm cut-off filter) and a magnetic stirrer.

  • Inert gas supply (Argon or Nitrogen).

Procedure:

  • Catalyst Suspension: In a quartz photoreactor vessel, suspend the Pd–TiO₂ photocatalyst (e.g., 50 mg) in the chosen solvent (e.g., 10 mL of acetonitrile).

  • Add Reactants: Add acetophenone (e.g., 0.5 mmol) and glucose (e.g., 1.0 mmol) to the suspension.

  • De-gassing: Seal the reactor and purge the suspension with an inert gas (Argon) for 30 minutes to remove oxygen. Causality Note: Oxygen can act as an electron scavenger, quenching the excited photocatalyst and leading to unwanted side reactions. Its removal is critical for efficient reductive chemistry.

  • Irradiation: While stirring vigorously, irradiate the mixture with the visible light source. Maintain a constant temperature (e.g., 25°C) using a water bath.

  • Reaction Monitoring: Monitor the conversion of acetophenone to 1-phenylethanol by taking samples at regular intervals and analyzing them by GC or HPLC.

  • Catalyst Recovery: Upon completion, the heterogeneous catalyst can be recovered by centrifugation or filtration, washed, dried, and reused for subsequent reactions, demonstrating a key advantage of this method.[12]

Table 2: Comparison of Hydrogenation Methods for Acetophenone

MethodCatalyst / ConditionsTemp (°C)Pressure (bar)Key FeaturesReference
Photocatalytic Hydrogenation Pd-TiO₂, Glucose, Light251Uses light energy and renewable H-donor.[1][12]
Transfer Hydrogenation Ru/Ir complexes, Isopropanol70-801Requires heating; uses alcohol as H-donor.[1]
Conventional Hydrogenation Ni/Pd/Pt, H₂ gasup to 170up to 50Requires high pressure H₂ gas and high temps.[1][13]
Transition-Metal-Free Radical Coupling

A core tenet of green chemistry is the avoidance of toxic heavy metals. Recent advances have enabled the synthesis of substituted alcohols through base-mediated, transition-metal-free pathways.[14] These reactions can proceed via radical mechanisms, where a strong base like sodium tert-butoxide acts not only as a base but also potentially as a radical initiator. This allows for novel C-C bond formations, such as the β-alkylation of a secondary alcohol with a primary alcohol, to create more complex and substituted alcohol structures under relatively simple conditions.

G Reactants 1-Phenylethanol + Benzyl Alcohol Conditions t-BuONa (Base) Toluene (Solvent) 140°C, Argon atm. Reactants->Conditions Radical Radical Anion Formation (Proposed) Conditions->Radical Heat Coupling Cross-Coupling Radical->Coupling Product 1,3-Diphenylpropan-1-ol Coupling->Product

Application Note: The Role of Green Solvents

The choice of solvent is paramount in green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to its overall environmental impact. The ideal green solvent is non-toxic, derived from renewable resources, biodegradable, and easily recyclable.

  • Water: As demonstrated in the biocatalysis protocols, water is an excellent green solvent. It is non-flammable, non-toxic, and inexpensive. Many enzymes have evolved to function optimally in aqueous media.[2]

  • Ethanol: A bio-derived alcohol, ethanol is a versatile solvent that is biodegradable and has a favorable safety profile. It can be used in both chemical and biocatalytic reactions and is often a good choice when substrate solubility in pure water is limited.[13]

  • Supercritical CO₂: Above its critical temperature (31°C) and pressure (73.8 bar), carbon dioxide becomes a supercritical fluid with tunable solvating properties. It is non-toxic, non-flammable, and can be easily removed from the product by depressurization, leaving no solvent residue.

Table 3: Green Solvent Replacement Guide

Conventional SolventHazard ProfileRecommended Green Alternative(s)Reference
Dichloromethane (DCM)Carcinogen, Volatile2-Methyltetrahydrofuran (2-MeTHF), Ethyl Acetate[3]
BenzeneCarcinogen, ToxicToluene (as a lesser evil), Cyclopentyl methyl ether (CPME)[3]
Diethyl EtherPeroxide-forming, Flammable2-Methyltetrahydrofuran (2-MeTHF), tert-Butyl methyl ether (TBME)[3]
DMF, NMPReproductive ToxicityAcetonitrile, Dimethyl sulfoxide (DMSO), Cyrene™[3]
Hexane(s)NeurotoxicHeptane[3]

Conclusion and Future Outlook

The synthesis of substituted phenethyl alcohols has been profoundly impacted by the adoption of green chemistry principles. Biocatalysis, particularly through the asymmetric reduction of ketones and the design of elegant enzyme cascades, offers a mature, highly efficient, and sustainable platform for producing these compounds with high optical purity. Concurrently, emerging fields such as visible-light photocatalysis and transition-metal-free catalysis are paving the way for novel synthetic routes that minimize energy consumption and reliance on critical raw materials. The integration of these methods, for example, in photo-biocatalytic cascades, represents the next frontier in sustainable chemical manufacturing. By embracing these technologies and prioritizing the use of green solvents and renewable feedstocks, the chemical industry can continue to innovate while safeguarding environmental health.

References

  • Contente, M. L., Serra, I., Palazzolo, L., Parravicini, C., & Molla, G. (2018). Enzymatic reduction of acetophenone derivatives with a benzil reductase from Pichia glucozyma (KRED1-Pglu): electronic and steric effects on activity and enantioselectivity. Organic & Biomolecular Chemistry. [Link]

  • Chen, Z., Wu, H., Li, C., Wu, Q., & Chen, J. (2020). Efficient Synthesis of Phenylacetate and 2-Phenylethanol by Modular Cascade Biocatalysis. ChemBioChem. [Link]

  • Wiley-VCH. (2020). Efficient Synthesis of Phenylacetate and 2-Phenylethanol by Modular Cascade Biocatalysis. PubMed. [Link]

  • Royal Society of Chemistry. (n.d.). Enzymatic reduction of acetophenone derivatives with a benzil reductase from Pichia glucozyma (KRED1-Pglu): electronic and steric effects on activity and enantioselectivity. RSC Publishing. [Link]

  • Churro, C., et al. (2021). A Peroxygenase-Alcohol Dehydrogenase Cascade Reaction to Transform Ethylbenzene Derivatives into Enantioenriched Phenylethanol. ChemCatChem. [Link]

  • ResearchGate. (n.d.). Comparison of enzymatic reduction of acetophenone (1) to phenylethanol... ResearchGate. [Link]

  • Sherwood, J. (2014). A graphene photocatalysed synthesis of chiral alcohols. RSC Blogs. [Link]

  • Royal Society of Chemistry. (2024). Photocatalytic hydrogenation of acetophenone over Pd–TiO2 using saccharides as hydrogen sources. Catalysis Science & Technology. [Link]

  • Martins, A. C., et al. (2024). Biotechnological 2-Phenylethanol Production: Recent Developments. MDPI. [Link]

  • Saharan, R., Verma, P. S., Sharma, I. K., & Joshi, J. (2014). Green Chemical Synthesis, Characterization and Antibacterial Studies of 2-Phenylethanol. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]

  • Martins, A. C., et al. (2024). Biotechnological 2-Phenylethanol Production: Recent Developments. PubMed. [Link]

  • Brzezińska-Rodak, M., et al. (2006). A simple and green procedure for the microbial effective synthesis of 1-phenylethyl alcohol in both enantiomeric forms. ResearchGate. [Link]

  • Royal Society of Chemistry. (n.d.). A scalable and green one-minute synthesis of substituted phenols. RSC Publishing. [Link]

  • ResearchGate. (n.d.). green solvent selection guides. ResearchGate. [Link]

  • Wikipedia. (n.d.). Green solvent. Wikipedia. [Link]

  • Catalysis Science & Technology. (2024). Photocatalytic hydrogenation of acetophenone over Pd–TiO2 using saccharides as hydrogen sources. RSC Publishing. [Link]

  • Le, T. S., et al. (2024). Green Synthesis of Diphenyl-Substituted Alcohols Via Radical Coupling of Aromatic Alcohols Under Transition-Metal-Free Conditions. ChemistryOpen. [Link]

  • de Souza, R. O. M. A., et al. (2023). Recent Advances in Greener Asymmetric Organocatalysis Using Bio-Based Solvents. MDPI. [Link]

  • ResearchGate. (2024). (PDF) Green Synthesis of Diphenyl‐Substituted Alcohols Via Radical Coupling of Aromatic Alcohols Under Transition‐Metal‐Free Conditions. ResearchGate. [Link]

  • Le, T. S., et al. (2024). Green Synthesis of Diphenyl-Substituted Alcohols Via Radical Coupling of Aromatic Alcohols Under Transition-Metal-Free Conditions. PubMed. [Link]

  • Royal Society of Chemistry. (n.d.). Chapter 3: Renewable Solvent Selection in Medicinal Chemistry. RSC Publishing. [Link]

  • Clark, J. H., & Macquarrie, D. J. (2008). Solvents and sustainable chemistry. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences. [Link]

Sources

solvent selection for extraction of beta-methyl-3-isopropylbenzeneethanol

Application Note: Solvent Selection & Extraction Protocol for -Methyl-3-isopropylbenzeneethanol

Executive Summary

The efficient extraction of

lipophilicitygreen chemistry metrics

This guide recommends Cyclopentyl Methyl Ether (CPME) or 2-Methyltetrahydrofuran (2-MeTHF) as superior, sustainable alternatives to Dichloromethane (DCM) and Diethyl Ether.

Physicochemical Profiling & Target Analysis

Understanding the solute is the first step in solvent design.

PropertyValue (Est.)Implication for Extraction
Molecular Formula

Moderate molecular weight, amenable to LLE.
Structure Primary Alcohol with hindered aryl coreHydrogen bonding capability (Donor/Acceptor) requires a solvent with some polarity.
LogP (Octanol/Water) 3.3 – 3.8Highly lipophilic. Will partition strongly into organic phases, but "super-hydrophobic" solvents (e.g., Hexane) may show poor solvation compared to ethers/esters.
Boiling Point ~245°CHigh boiling point allows for solvent removal via rotary evaporation without product loss.
pKa ~15 (Alcohol)Non-ionizable at physiological/process pH (2–12). pH adjustment of the aqueous phase is not critical for the target but may be used to suppress impurities.

Solvent Selection Strategy

The "Green" Selection Matrix

Traditional solvents like DCM (toxic, halogenated) and Diethyl Ether (peroxide former, high flammability) are obsolete for modern scale-up. We evaluate candidates based on Hansen Solubility Parameters (HSP) and GSK Solvent Sustainability Guides .

Recommended Solvent Classes:
  • Bio-based Ethers (Preferred):

    • 2-Methyltetrahydrofuran (2-MeTHF): Derived from corncobs/bagasse. Higher boiling point (80°C) than THF, separates easily from water.

    • Cyclopentyl Methyl Ether (CPME): Hydrophobic ether. Resists peroxide formation, low solubility in water (1.1%), high stability.

  • Esters:

    • Isopropyl Acetate (IPAc): Less soluble in water than Ethyl Acetate, preventing product loss into the aqueous raffinate.

  • Ketones (Specific Cases):

    • Methyl Isobutyl Ketone (MIBK): Good for highly polar impurities, but harder to remove (BP 116°C).

Decision Tree for Solvent Choice

SolventSelectionStartStart: Solvent Selection forbeta-Methyl-3-isopropylbenzeneethanolImpurityCheckAre there highly non-polarimpurities (e.g., alkanes)?Start->ImpurityCheckGreenReqIs Green/GMP compliancemandatory?ImpurityCheck->GreenReqNoUseAcetonitrileConsider Partitioning:Hexane (wash) then EtOAc (extract)ImpurityCheck->UseAcetonitrileYesSelectEtherSelect Hydrophobic Ether(High Solvation Power)GreenReq->SelectEtherYesIPAcCHOICE C: Isopropyl Acetate(Low cost, General purpose)GreenReq->IPAcNo (Cost priority)CPMECHOICE A: CPME(Best Stability, Low Water Miscibility)UseAcetonitrile->CPMEFinal PolishSelectEther->CPMEHigh Purity ReqMeTHFCHOICE B: 2-MeTHF(Bio-based, Good for polar side-products)SelectEther->MeTHFBiomass Source Req

Figure 1: Decision matrix for selecting the optimal extraction solvent based on process constraints.

Detailed Experimental Protocol

Protocol A: Extraction from Aqueous Reaction Mixture

Objective: Isolate

Materials:
  • Aqueous Feed: Reaction mixture (quenched with 1M HCl or NH4Cl).

  • Solvent: CPME (Preferred) or 2-MeTHF.

  • Brine: Saturated NaCl solution.

  • Drying Agent: Anhydrous Sodium Sulfate (

    
    ).
    
Workflow:
  • Quenching & pH Check:

    • Ensure the reaction mixture is at room temperature.

    • Adjust pH to ~6–7. Extreme acid/base is unnecessary for the alcohol but neutral pH protects against dehydration (elimination to alkene).

  • Salting Out (Critical Step):

    • Add NaCl to the aqueous phase until saturation.

    • Mechanism:[1][2][3] This increases the ionic strength, driving the organic solute (the alcohol) out of the water and into the organic solvent (Salting-out effect).

  • Liquid-Liquid Extraction (LLE):

    • Add CPME at a ratio of 1:1 (vol/vol) relative to the aqueous phase.

    • Agitate vigorously for 5–10 minutes. Equilibrium is reached faster with high interfacial area.

    • Allow phases to settle. CPME (Density ~0.86 g/mL) will be the top layer .

    • Observation: The interface should be sharp. If an emulsion forms, add a small amount of brine or filter through Celite.

  • Multi-Stage Extraction:

    • Separate the organic layer.

    • Re-extract the aqueous layer 2 more times with fresh solvent (1:0.5 ratio).

    • Combine all organic fractions.

  • Washing:

    • Wash the combined organics once with Deionized Water (removes inorganic salts).

    • Wash once with Brine (predrying).

  • Drying & Concentration:

    • Dry over anhydrous

      
       for 15 minutes.
      
    • Filter off the solid.

    • Concentrate via Rotary Evaporator. Bath Temp: 40–45°C. Vacuum: < 20 mbar (due to high BP of solute).

Protocol B: Purification Verification (TLC/GC)

Before scale-up, verify recovery.

  • TLC Mobile Phase: Hexane:Ethyl Acetate (80:20).

  • Stain: Vanillin or PMA (Phosphomolybdic Acid) – The alcohol should stain dark blue/black upon heating.

Process Visualization

ExtractionWorkflowFeedAq. Reaction Mix(Target + Salts)SaltAdd NaCl(Saturation)Feed->SaltExtractAdd Solvent(CPME/2-MeTHF)Salt->ExtractPhaseSepPhase Separation(Top: Org, Bot: Aq)Extract->PhaseSepReExtractRe-extract Aq.(x2)PhaseSep->ReExtractAqueous LayerCombineCombine OrganicsPhaseSep->CombineOrganic LayerReExtract->CombineWashWash: H2O then BrineCombine->WashDryDry (Na2SO4)& FilterWash->DryEvapRotary EvapYield ProductDry->Evap

Figure 2: Step-by-step Liquid-Liquid Extraction (LLE) workflow.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Emulsion Formation Presence of surfactants or fine particulates.Filter aqueous phase through Celite before extraction. Add more brine.
Low Recovery Solute remaining in water; Solvent too non-polar.Switch from CPME to 2-MeTHF or Ethyl Acetate. Increase number of extraction cycles.
Product contains Water CPME/MeTHF forms azeotrope or hygroscopic.Ensure rigorous drying with

(faster) or

. Use azeotropic distillation if necessary.
Impurity Co-extraction Solvent too polar (pulling salts/polar byproducts).Back-wash the organic layer with water. Switch to a less polar solvent mix (e.g., Hexane:EtOAc 9:1).

References

  • NIST Chemistry WebBook.Benzeneethanol,

    
    -methyl- (CAS 1123-85-9) Properties.[4] National Institute of Standards and Technology.[4][5] Available at: [Link]
    
  • PubChem.

    
    -Methyl-
    
    
    -propylphenethyl alcohol (Structural Analog).[6] National Library of Medicine. Available at: [Link]
  • M. J. Earle et al.Green Solvents for Chemistry. In Solvent Selection for the Extraction of 2-Phenylethanol, referencing general alcohol extraction principles.
  • GSK Solvent Sustainability Guide.Solvent Selection Guide for Medicinal Chemistry. (Standard Industry Reference for Green Solvent replacement: CPME/MeTHF vs DCM).

Troubleshooting & Optimization

separation of beta-Methyl-3-(1-methylethyl)benzeneethanol from reaction byproducts

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of


-Methyl-3-(1-methylethyl)benzeneethanol 

Current Status: Online Agent: Senior Application Scientist (Separation Sciences Division) Ticket ID: PUR-ISO-3M-001 Subject: Troubleshooting Isolation of 2-(3-isopropylphenyl)propan-1-ol from Reaction Mixtures

Technical Overview & Molecular Context

User Query: "I have synthesized


-Methyl-3-(1-methylethyl)benzeneethanol (CAS Analog: 1123-85-9 derivative) via reduction of the corresponding aldehyde, but I am struggling with persistent impurities and low yield during distillation."

Scientist Analysis: The target molecule, systematically named 2-(3-isopropylphenyl)propan-1-ol , is a viscous, high-boiling chiral alcohol.[1] In synthesis (typically via hydrogenation of 2-(3-isopropylphenyl)propanal or Grignard addition to propylene oxide), three primary classes of byproducts jeopardize purity:

  • Unreacted Carbonyls: Starting aldehydes/ketones (cause oxidation/odor issues).[1]

  • Dehydration Products: Substituted styrenes (formed during thermal stress).[1]

  • Regioisomers: Para-substituted analogs (carried over from starting material synthesis).[1]

This guide provides a self-validating workflow to isolate the target alcohol from these specific matrices.

Troubleshooting Guide (FAQ Format)

Issue 1: "My product has a persistent almond/sharp odor even after distillation."

Diagnosis: Trace unreacted aldehyde (2-(3-isopropylphenyl)propanal).[1] Aldehydes have lower boiling points but can co-distill due to azeotrope formation or entrainment. Corrective Protocol: Bisulfite Adduct Wash.

  • Why: Sodium bisulfite forms a water-soluble adduct with aldehydes, allowing them to be washed away from the lipophilic alcohol.[1]

  • Step-by-Step:

    • Dissolve crude oil in a non-polar solvent (e.g., Toluene or MTBE).

    • Wash with 40% aqueous NaHSO

      
       solution (2x volume of organic layer).
      
    • Stir vigorously for 2 hours (adduct formation is slow with sterically hindered aldehydes).

    • Separate layers. The aldehyde remains in the aqueous phase.

    • Wash organic layer with NaHCO

      
       (to neutralize) and Brine.
      
Issue 2: "The oil turns yellow and viscous upon heating/distillation."

Diagnosis: Thermal dehydration leading to polymerization. The


-methyl structure creates a tertiary benzylic hydrogen susceptible to elimination, forming the styrene derivative (2-(3-isopropylphenyl)prop-1-ene), which polymerizes.[1]
Corrective Protocol: Base-Buffered Vacuum Distillation. 
  • Why: Trace acids catalyze dehydration.[1] Adding a non-volatile base neutralizes the pot.

  • Step-by-Step:

    • Add 1-2% w/w solid Sodium Carbonate (Na

      
      CO
      
      
      
      ) or PEG-400 directly to the distillation flask.[1]
    • Use High Vacuum (<1 mbar).[1] Do not exceed a pot temperature of 160°C.

    • Use a Wiped Film Evaporator (WFE) if available to minimize residence time.[1]

Issue 3: "I see a 'shoulder' peak on my GC chromatogram that I can't separate."

Diagnosis: Isomeric impurity. Likely the para-isopropyl isomer or the alpha-methyl isomer (1-(3-isopropylphenyl)propan-2-ol).[1] Corrective Protocol: High-Efficiency Fractionation or Enzymatic Resolution. [1]

  • Why: Structural isomers have nearly identical boiling points (

    
    BP < 2°C). Standard distillation will fail.[1]
    
  • Step-by-Step:

    • Option A (Chemical): Use a spinning band distillation column (requires >50 theoretical plates).

    • Option B (Enzymatic): Lipase-catalyzed acetylation (e.g., Candida antarctica Lipase B).[1] The enzyme often shows high selectivity for the primary alcohol over secondary isomers or specific enantiomers [1].

Validated Purification Workflow

The following workflow is designed as a logic gate system. Do not proceed to the next step until the quality check (QC) passes.

Workflow Diagram (DOT)

PurificationWorkflow Start Crude Reaction Mixture (Alcohol + Aldehyde + Styrene) Step1 Step 1: Quench & Phase Cut Remove salts/acids Start->Step1 Check1 QC: pH Neutral? Step1->Check1 Check1->Step1 No (Rewash) Step2 Step 2: Bisulfite Scavenging (Target: Unreacted Aldehyde) Check1->Step2 Yes Check2 QC: GC Aldehyde < 0.5%? Step2->Check2 Waste1 Aqueous Waste (Bisulfite adducts) Step2->Waste1 Check2->Step2 No (Repeat Scavenge) Step3 Step 3: High-Vac Distillation (<1 mbar, buffered) Check2->Step3 Yes Final Pure 2-(3-isopropylphenyl)propan-1-ol (>98% Purity) Step3->Final Main Fraction Waste2 Distillation Bottoms (Polymers/High Boilers) Step3->Waste2

Caption: Figure 1. Logic-gated purification workflow for


-methyl-benzeneethanol derivatives ensuring removal of oxidation and dehydration byproducts.

Detailed Experimental Protocols

Protocol A: The "Soft" Distillation (Preventing Decomposition)

Standard distillation often degrades this molecule. Use this modified procedure.

  • Equipment: Short-path distillation head (Vigreux column is optional but risky due to pressure drop), vacuum pump capable of 0.1 - 0.5 mmHg , oil bath.[1]

  • Buffering: Add 0.5g Sodium Bicarbonate per 100g of crude oil into the boiling flask.

    • Mechanism:[2][3][4][5] Neutralizes trace carboxylic acids formed by aldehyde oxidation, preventing acid-catalyzed dehydration of the alcohol to the styrene [2].[1]

  • Procedure:

    • Degassing: Stir at 40°C under full vacuum for 30 mins to remove solvents/moisture.

    • Fraction 1 (Foreshots): Collect up to 110°C (vapor temp). Contains unreacted cumene/cymene derivatives.[1]

    • Fraction 2 (Main Cut): Collect stable fraction. For the 3-isopropyl derivative, expect bp ~125-135°C at 0.5 mmHg (Estimate based on phenethyl alcohol bp ~100°C @ 12mmHg + structural weight).[1]

  • QC Criteria: Refractive Index (

    
    ) should be constant (approx 1.5100 - 1.5200 range for this class).
    
Protocol B: Chromatographic Polishing (For Research Purity >99%)

If distillation yields 95% purity and the "shoulder" peak persists:

  • Stationary Phase: Silica Gel 60 (230-400 mesh).[1]

  • Mobile Phase: Hexane:Ethyl Acetate (Gradient 95:5

    
     80:20).
    
  • Loading: 1:50 (Sample:Silica).[1]

  • TLC Visualization: UV (254 nm) and Anisaldehyde stain (Alcohol turns violet/blue).

  • Note: The non-polar styrene byproduct elutes in 100% Hexane. The aldehyde elutes slightly before the alcohol.

Data Summary: Impurity Profile

Impurity TypeChemical IdentityOriginRemoval Strategy
Starting Material 2-(3-isopropylphenyl)propanalIncomplete ReductionBisulfite Wash / Borohydride Polish
Hydrocarbon 1-isopropyl-3-propylbenzeneOver-reduction (Hydrogenolysis)Foreshots (Distillation)
Olefin 2-(3-isopropylphenyl)prop-1-eneAcid-catalyzed DehydrationBuffered Distillation / Silica Chromatography
Regioisomer 2-(4-isopropylphenyl)propan-1-olImpure Starting MaterialHigh-Plate Fractionation / Enzymatic Resolution

References

  • Anderson, E. M., et al. (2000). "Lipase-catalyzed resolution of chiral 2-phenyl-1-propanol derivatives." Journal of Molecular Catalysis B: Enzymatic, 10(5), 481-489.[1]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.[1] (See Section: Purification of Alcohols via Distillation).

  • Org. Synth. (1998). "Purification of Phenethyl Alcohol Derivatives." Organic Syntheses, Coll.[3] Vol. 9, p. 58.

  • Symrise AG. (2008). "Process for the preparation of 3-(3-tert-butylphenyl)-2-methylpropanal and related alcohols." US Patent 7,348,456.[1] (Describes industrial purification of hindered phenylpropanols).

Sources

Technical Support Center: Controlling Stereochemistry in β-Methylbenzeneethanol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

<R>

Welcome to the technical support center for the stereoselective synthesis of β-methylbenzeneethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of controlling stereochemistry in this critical synthetic transformation. Here, we provide in-depth troubleshooting guides and frequently asked questions to address specific challenges you may encounter during your experiments. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions in your laboratory work.

I. Frequently Asked Questions (FAQs)

This section addresses common foundational questions regarding the synthesis and analysis of stereoisomers of β-methylbenzeneethanol.

Q1: What are the stereoisomers of β-methylbenzeneethanol, and why is their selective synthesis important?

β-Methylbenzeneethanol, also known as 1-phenylethanol, possesses a single stereocenter at the carbinol carbon, meaning it exists as a pair of enantiomers: (R)-β-methylbenzeneethanol and (S)-β-methylbenzeneethanol. These enantiomers are non-superimposable mirror images of each other. In the pharmaceutical and fine chemical industries, it is common for only one enantiomer of a chiral molecule to exhibit the desired biological activity, while the other may be inactive or even cause adverse effects.[1][2] Therefore, the ability to selectively synthesize a single enantiomer is of paramount importance.

Q2: What are the primary strategies for achieving stereocontrol in the synthesis of β-methylbenzeneethanol?

The main approaches to synthesize enantiomerically enriched β-methylbenzeneethanol include:

  • Asymmetric Reduction of a Prochiral Ketone (Acetophenone): This is a widely used method where acetophenone is reduced using a chiral catalyst or reagent to favor the formation of one enantiomer.[3][4]

  • Chiral Auxiliary-Mediated Synthesis: A chiral auxiliary is temporarily attached to a precursor molecule to direct the stereochemical outcome of a reaction.[5][6] After the desired stereocenter is set, the auxiliary is removed.

  • Enzymatic Resolution of Racemic β-Methylbenzeneethanol: This technique employs an enzyme that selectively reacts with one enantiomer in a racemic mixture, allowing for the separation of the two.[7][8]

Q3: How is the enantiomeric excess (ee) of a β-methylbenzeneethanol sample determined?

Enantiomeric excess (ee) is a measure of the purity of a chiral sample.[9] It is defined as the absolute difference between the mole fractions of the two enantiomers. The most common and reliable methods for determining the ee of β-methylbenzeneethanol are:

  • Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These chromatographic techniques utilize a chiral stationary phase to separate the enantiomers, allowing for their individual quantification.[10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents or Chiral Solvating Agents: These reagents form diastereomeric complexes with the enantiomers, which have distinct NMR spectra, enabling quantification.[12]

A summary of these analytical techniques is provided in the table below.

Technique Principle Advantages Considerations
Chiral HPLC/GC Differential interaction of enantiomers with a chiral stationary phase leads to separation.[11]High accuracy and precision, widely applicable.[10]Requires method development for specific analytes.
NMR with Chiral Shift Reagents Forms diastereomeric complexes with distinct NMR signals for each enantiomer.[12]Rapid analysis, provides structural information.Can cause line broadening, reagent may interfere with other signals.
Polarimetry Measures the rotation of plane-polarized light by a chiral sample.Simple and fast.Can be unreliable due to the Horeau effect and impurities.[9]
Q4: What is a "prochiral ketone" in the context of β-methylbenzeneethanol synthesis?

A prochiral ketone is a ketone that can be converted into a chiral alcohol upon reduction. Acetophenone, the precursor to β-methylbenzeneethanol, is an excellent example. The carbonyl carbon of acetophenone is not a stereocenter, but the two faces of the carbonyl group (the re and si faces) are stereochemically distinct. A stereoselective reducing agent will preferentially attack one of these faces, leading to an excess of one enantiomer of the resulting alcohol.

II. Troubleshooting Guides

This section provides detailed troubleshooting advice for common issues encountered during the stereoselective synthesis of β-methylbenzeneethanol, organized by synthetic strategy.

Asymmetric Reduction of Acetophenone

The asymmetric reduction of acetophenone is a cornerstone of chiral alcohol synthesis. Two of the most powerful methods are the Corey-Bakshi-Shibata (CBS) reduction and Noyori asymmetric hydrogenation.

Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction employs a chiral oxazaborolidine catalyst to mediate the enantioselective reduction of prochiral ketones by a borane source.[3][13]

Q5: My CBS reduction is giving low enantiomeric excess (ee). What are the likely causes and how can I improve it?

Possible Causes & Solutions:

  • Catalyst Purity and Integrity: The oxazaborolidine catalyst is sensitive to moisture and air. Ensure it is handled under an inert atmosphere (e.g., argon or nitrogen). If the catalyst has degraded, it will lead to a decrease in enantioselectivity. Consider using a freshly opened bottle or preparing the catalyst in situ.

  • Borane Source Quality: The quality of the borane reagent (e.g., BH₃·THF or BH₃·SMe₂) is crucial. Older or improperly stored borane solutions may have a lower concentration of active BH₃, leading to incomplete reaction and potentially lower ee. Use a freshly titrated or newly purchased borane solution.

  • Reaction Temperature: CBS reductions are typically performed at low temperatures (e.g., -78 °C to 0 °C) to maximize enantioselectivity. An increase in temperature can lead to a decrease in the energy difference between the diastereomeric transition states, resulting in lower ee.[14] Ensure your cooling bath is maintained at the correct temperature throughout the reaction.

  • Solvent Effects: The choice of solvent can influence the stereochemical outcome. Tetrahydrofuran (THF) is the most common solvent for CBS reductions. Ensure the THF is anhydrous, as water will quench the borane reagent and the catalyst.

  • Substrate Purity: Impurities in the acetophenone can interfere with the catalyst. Purify the acetophenone by distillation or column chromatography before use.

Experimental Workflow for Optimizing CBS Reduction:

G start Low ee in CBS Reduction check_catalyst Verify Catalyst Integrity (Inert atmosphere, fresh catalyst) start->check_catalyst check_borane Assess Borane Quality (Fresh, titrated solution) check_catalyst->check_borane optimize_temp Optimize Reaction Temperature (e.g., -78°C, -40°C, 0°C) check_borane->optimize_temp check_solvent Ensure Anhydrous Solvent (THF) optimize_temp->check_solvent purify_substrate Purify Acetophenone check_solvent->purify_substrate analyze_ee Analyze ee by Chiral HPLC/GC purify_substrate->analyze_ee end Optimized ee analyze_ee->end

Caption: Workflow for troubleshooting low ee in CBS reductions.

Noyori Asymmetric Hydrogenation

Noyori asymmetric hydrogenation utilizes a ruthenium catalyst with a chiral diphosphine ligand (e.g., BINAP) and a chiral diamine to reduce ketones with high enantioselectivity.[15][16]

Q6: My Noyori hydrogenation is sluggish or gives a low yield. What should I investigate?

Possible Causes & Solutions:

  • Catalyst Activation: The Ru(II) precatalyst requires activation, often with a base like potassium tert-butoxide in isopropanol.[17] Incomplete activation will result in a low concentration of the active catalytic species. Ensure the base is added under inert conditions and that the activation time and temperature are appropriate for the specific catalyst system.

  • Hydrogen Pressure: The reaction is sensitive to hydrogen pressure. Ensure your reaction vessel is properly sealed and that the pressure is maintained at the recommended level for the duration of the reaction.

  • Solvent Choice: While isopropanol is a common hydrogen source for transfer hydrogenation, other solvents like ethanol or methanol can be used for hydrogenation with H₂ gas.[4] The solvent must be of high purity and anhydrous.

  • Catalyst Deactivation: The catalyst can be deactivated by impurities in the substrate or solvent, or by exposure to oxygen.[18] Ensure all components are rigorously purified and that the reaction is performed under a strictly inert atmosphere.

  • Substrate to Catalyst Ratio (S/C): While a high S/C ratio is desirable for efficiency, a ratio that is too high can lead to incomplete conversion, especially if there is any catalyst deactivation. If you are experiencing low conversion, try decreasing the S/C ratio.

Chiral Auxiliary-Mediated Synthesis

This strategy involves the temporary incorporation of a chiral auxiliary to direct a diastereoselective reaction.[5][19]

Q7: I am having difficulty removing the chiral auxiliary without racemizing my product. What are the best practices?

Possible Causes & Solutions:

  • Cleavage Conditions: The conditions for removing the chiral auxiliary must be carefully chosen to avoid racemization of the newly formed stereocenter.

    • For Evans Oxazolidinone Auxiliaries: Reductive cleavage with LiBH₄ or hydrolysis with LiOH/H₂O₂ are common methods. The choice depends on the desired product (alcohol or carboxylic acid). Ensure the temperature is kept low during the reaction and workup.

    • For Pseudoephedrine Amides: Mild acidic or basic hydrolysis is typically used. The specific conditions will depend on the stability of your product.

  • Purification: The product must be carefully purified after cleavage of the auxiliary. Residual acidic or basic reagents from the cleavage step can cause racemization over time. Ensure the product is thoroughly washed and neutralized during workup.

  • Product Stability: β-Methylbenzeneethanol is relatively stable to racemization under neutral conditions. However, if your synthesis involves further transformations, be mindful of any steps that could lead to racemization (e.g., strong acid or base, high temperatures).

Enzymatic Resolution

Enzymatic resolution is a powerful technique for separating enantiomers from a racemic mixture.[7][8]

Q8: My enzymatic resolution is not reaching 50% conversion, and the enantiomeric excess of the remaining starting material is low. What can I do?

Possible Causes & Solutions:

  • Enzyme Activity: The activity of the enzyme (e.g., a lipase) can be affected by temperature, pH, and the presence of inhibitors. Ensure you are using the optimal conditions for the specific enzyme you have chosen. The enzyme may also have denatured due to improper storage.

  • Acyl Donor: In transesterification reactions, the choice of acyl donor (e.g., vinyl acetate, isopropenyl acetate) can significantly impact the reaction rate and enantioselectivity.[8] You may need to screen several acyl donors to find the optimal one for your system.

  • Solvent: The choice of organic solvent can influence enzyme activity and stability. Common solvents for enzymatic resolutions include hexane, toluene, and methyl tert-butyl ether (MTBE).

  • Product Inhibition: The product of the enzymatic reaction can sometimes inhibit the enzyme, leading to a decrease in reaction rate as the reaction progresses. In such cases, it may be beneficial to remove the product as it is formed.

Mechanism of Lipase-Catalyzed Kinetic Resolution:

G racemate Racemic β-Methylbenzeneethanol ((R)- and (S)-enantiomers) lipase Lipase + Acyl Donor racemate->lipase r_ester (R)-Ester lipase->r_ester Selective Acylation s_alcohol (S)-β-Methylbenzeneethanol (Unreacted) lipase->s_alcohol separation Separation r_ester->separation hydrolysis Hydrolysis r_ester->hydrolysis s_alcohol->separation separation->r_ester separation->s_alcohol r_alcohol (R)-β-Methylbenzeneethanol hydrolysis->r_alcohol

Caption: Lipase-catalyzed kinetic resolution of racemic β-methylbenzeneethanol.

III. Concluding Remarks

The stereoselective synthesis of β-methylbenzeneethanol is a well-established yet nuanced field. Success in achieving high enantiopurity and yield often hinges on careful attention to experimental detail and a solid understanding of the underlying reaction mechanisms. This guide provides a starting point for troubleshooting common issues. However, each specific substrate and reaction system may present unique challenges. We encourage you to consult the primary literature and to systematically optimize your reaction conditions to achieve your desired results.

IV. References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]

  • Itsuno, S., Ito, K., Hirao, A., & Nakahama, S. (1983). Asymmetric reduction of aromatic ketones with the reagent prepared from chiral β-amino alcohols and borane. Journal of the Chemical Society, Chemical Communications, (8), 469-470. [Link]

  • Noyori, R., & Ohkuma, T. (2001). Asymmetric Catalysis by Architectural and Functional Molecular Engineering: Practical Chemo- and Stereoselective Hydrogenation of Ketones. Angewandte Chemie International Edition, 40(1), 40-73. [Link]

  • Organic Chemistry Portal. (2006). Modern Methods for Asymmetric Hydrogenation of Ketones. [Link]

  • Puttreddy, R., & Rissanen, K. (2020). London Dispersion Interactions Rather than Steric Hindrance Determine the Enantioselectivity of the Corey–Bakshi–Shibata Reduction. Angewandte Chemie International Edition, 59(4), 1539-1544. [Link]

  • NROChemistry. (2022). Noyori Hydrogenation. [Link]

  • Wikipedia. Asymmetric hydrogenation. [Link]

  • Center for Nonlinear Studies. (2021). Enantioselectivity in the Noyori–Ikariya Asymmetric Transfer Hydrogenation of Ketones. [Link]

  • ResearchGate. (n.d.). Chiral Auxiliaries in Asymmetric Synthesis. [Link]

  • ACS Publications. (2001). Oxazaborolidines as Functional Monomers: Ketone Reduction Using Polymer-Supported Corey, Bakshi, and Shibata Catalysts. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2000). Asymmetric Reduction of Acetophenone with Borane Catalyzed by Chiral Oxazaborolidinones Derived from L-α-Amino Acids. Chinese Chemical Letters. [Link]

  • National Center for Biotechnology Information. (2012). Novel Chiral Switching Ligands for Enantioselective Asymmetric Reductions of Prochiral Ketones. Molecules. [Link]

  • ACS Publications. (2014). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research. [Link]

  • International Journal of Pharmaceutical and Research Sciences. (2018). Application of In Situ Generated Chiral Oxazaborolidine Catalyst for the Enantioselective Reduction of Prochiral Ketones. [Link]

  • National Center for Biotechnology Information. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. Nature Protocols. [Link]

  • Wikipedia. Chiral auxiliary. [Link]

  • MDPI. (2019). Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone. Catalysts. [Link]

  • University of Bath. Determination of enantiomeric excess. [Link]

  • University of York. Asymmetric Synthesis. [Link]

  • ACS Publications. (1999). Chiral auxiliaries for asymmetric synthesis: enantioselective addition of dialkylzincs to aldehydes catalyzed by chiral 1,2-disubstituted ferrocenyl amino alcohols. The Journal of Organic Chemistry. [Link]

  • Wiley Online Library. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality. [Link]

  • ResearchGate. (2014). Asymmetric reduction of acetophenone derivatives bearing substituents that vary in size using Lactobacillus brevis ADH. Tetrahedron: Asymmetry. [Link]

  • SlidePlayer. Asymmetric reactions_synthesis. [Link]

  • Google Patents. (1960). Production of alpha-methylstyrene oxides.

  • ScienceDirect. (2000). Asymmetric synthesis of homochiral Baylis-Hillman products employing (R)-N-methyl-N-α-methylbenzyl amide. Tetrahedron Letters. [Link]

  • Slideshare. (2023). Asymmetric synthesis Introduction enantiomeric excess. [Link]

  • SciELO. (2022). Enzymatic Kinetic Resolution of Tertiary Benzyl Bicyclic Alcohols: Studies of the Reaction Conditions for a More Efficient Protocol. Journal of the Brazilian Chemical Society. [Link]

  • National Center for Biotechnology Information. (2002). Dramatic improvement of the enantiomeric excess in the asymmetric conjugate addition reaction using new experimental conditions. Journal of the American Chemical Society. [Link]

  • National Center for Biotechnology Information. (2019). Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. ChemistrySelect. [Link]

  • scispace. (2006). Enantioselective approach to the asymmetric synthesis of (6R)- hydroxymethyl-5,6-dihydro-2H-pyran-2. Journal of the Brazilian Chemical Society. [Link]

  • MDPI. (2024). Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. Molecules. [Link]

  • ResearchGate. (2016). Enzymatic resolution of racemic 4-(4'-methoxyphenyl)but-3-en-2-ol and synthesis of racemic esters 2,3. [Link]

  • National Center for Biotechnology Information. (2021). Development of a novel chemoenzymatic route to enantiomerically enriched β-adrenolytic agents. A case study toward propranolol, alprenolol, pindolol, carazolol, moprolol, and metoprolol. Scientific Reports. [Link]

  • University of Liverpool. (2018). Asymmetric Guerbet Reaction to Access Chiral Alcohols. [Link]

  • Organic Syntheses. (2004). (R,R)-trans-β-METHYLSTYRENE OXIDE. [Link]

  • R Discovery. (2017). Asymmetric Synthesis in Medicinal Chemistry. [Link]

  • National Toxicology Program. (2007). TR-543: Toxicology and Carcinogenesis Studies of alpha-Methylstyrene (CASRN 98-83-9) in F344/N Rats and B6C3F1 Mice (Inhalation Studies). [Link]

  • Environmental Genome Initiative. (2016). alpha-Methylstyrene as a byproduct of acetone and phenol production. [Link]

  • Organic Chemistry Portal. (2009). Stereoselective Synthesis of β-Hydroxyallenes with Multiple Contiguous Stereogenic Centers via Aldehyde Addition to α-Alkenyl-Substituted Zirconacyclopentenes. [Link]

  • MDPI. (2015). Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions. Molecules. [Link]

  • National Center for Biotechnology Information. (2009). Stereoselective synthesis of beta-hydroxyallenes with multiple contiguous stereogenic centers via aldehyde addition to alpha-alkenyl-substituted zirconacyclopentenes. The Journal of Organic Chemistry. [Link]

Sources

removing unreacted m-cymene from beta-methylbenzeneethanol product

Technical Support Center: Purification of -Methylbenzeneethanol

Subject: Removal of Unreacted m-Cymene from -Methylbenzeneethanol

Ticket ID: CHEM-PUR-042 Assigned Specialist: Senior Application Scientist, Separation Sciences Division[1]

Executive Summary & Triage

You are encountering difficulty separating unreacted m-cymene (1-methyl-3-isopropylbenzene) from your target product,

1

The Separation Logic: The separation relies on two distinct physical property differentials:[2][3][4][5][6]

  • Boiling Point (BP) Delta:

    
     at atmospheric pressure.
    
  • Polarity Contrast: m-Cymene is a non-polar hydrocarbon; the product is a polar primary alcohol.[1]

Quick Diagnostic:

  • If you have >100g of crude: Proceed to Protocol A (Vacuum Distillation) .

  • If you have <10g or require >99.5% purity: Proceed to Protocol B (Flash Chromatography) .

  • If Distillation failed (co-elution): Proceed to Protocol C (Azeotropic Stripping) .

Physical Property Comparison

Propertym-Cymene (Impurity)

-Methylbenzeneethanol (Product)
Impact on Separation
Boiling Point (atm) 175.1 °C~219--223 °CDistillation is viable but requires vacuum to prevent decomposition.[1]
Boiling Point (14 mmHg) ~65 °C (Est.)113--114 °CSignificant separation window under reduced pressure.
Polarity (LogP) ~4.1 (Non-polar)~1.8 (Moderate)High leverage. Silica gel will strongly retain the alcohol.
Water Solubility InsolubleSlightly SolubleAllows for steam/azeotropic stripping of cymene.

Protocol A: Vacuum Fractional Distillation

Best for: Large scale, solvent-free purification.[1]

The Issue: Users often report "co-distillation" where the cymene and alcohol fractions overlap. This typically occurs because the vacuum is too deep (compressing the BP difference) or the reflux ratio is too low.

Step-by-Step Workflow
  • Setup: Use a Vigreux column (min.[7] 20 cm) or a packed column (glass helices) to increase theoretical plates.

  • Vacuum Control: Set vacuum to 10--15 mmHg .

    • Why? At extremely high vacuum (<1 mmHg), the vapor pressure curves of the impurity and product may converge, making separation harder.

  • Heating:

    • Heat the bath to ~90 °C initially.

    • Collect the First Fraction (m-Cymene) : Vapor temp will be ~60--70 °C .[1]

    • Transition: Vapor temp will drop or spike rapidly.

    • Collect the Main Fraction (Product) : Vapor temp will stabilize at 113--114 °C .

  • Validation: Check refractive index (

    
    ) or GC.
    
    • m-Cymene

      
      [1][8]
      
    • Product

      
      [9][10]
      

Critical Alert: Do not overheat the pot residue (>160 °C) as phenethyl alcohols can dehydrate to styrenes (e.g.,


-methylstyrene) in the presence of trace acids.

Protocol B: Flash Column Chromatography

Best for: High purity, removing trace residues after distillation.

The Mechanism: Silica gel (


11
Step-by-Step Workflow
  • Stationary Phase: Standard Silica Gel 60 (

    
    ).
    
  • Mobile Phase Optimization:

    • Solvent A: Hexanes (or Heptane)

    • Solvent B: Ethyl Acetate (EtOAc)

  • Elution Gradient:

    • 0--5 mins (100% Hexanes): m-Cymene elutes here (

      
      ).[1]
      
    • 5--15 mins (90:10 Hex:EtOAc): Transition phase.

    • 15+ mins (80:20 Hex:EtOAc):

      
      -Methylbenzeneethanol elutes here (
      
      
      ).
  • Visualization: Use UV light (254 nm). Both compounds are aromatic and will quench fluorescence. Alternatively, use Vanillin stain (Alcohol turns blue/purple; Cymene is unreactive/faint).

ChromatographyFlowStartCrude Mixture(Cymene + Alcohol)SilicaSilica Column(Polar Phase)Start->SilicaHexaneEluent: 100% HexaneSilica->HexaneStep 1MixSolvEluent: 80:20 Hex/EtOAcSilica->MixSolvStep 2WasteFraction 1:m-Cymene(Non-polar, Rf ~0.9)Hexane->WasteFast ElutionProductFraction 2:Product(Polar, Rf ~0.3)MixSolv->ProductSlow Elution

Figure 1: Chromatographic separation logic based on polarity differences.

Protocol C: Azeotropic Stripping (Steam Distillation)

Best for: Removing stubborn traces of cymene without high-vacuum equipment.[1]

The Concept: m-Cymene forms a heterogeneous azeotrope with water (boiling <100 °C).[1] The alcohol is much less volatile with steam and has higher water solubility, meaning it will remain in the pot while cymene is stripped away.

Step-by-Step Workflow
  • Add water to your crude reaction mixture (Ratio 1:1 v/v).

  • Heat to reflux with a Dean-Stark trap or simple distillation head.

  • Distill at 100 °C (atmospheric pressure).

    • The distillate will be cloudy (water + cymene).

    • Continue until the distillate runs clear.

  • Recovery:

    • Cool the pot residue.

    • Extract the aqueous pot residue with Dichloromethane (DCM) or Ethyl Acetate.

    • Dry over

      
       and concentrate to retrieve pure alcohol.
      

Troubleshooting & FAQs

Q: I see a third spot on my TLC plate between the cymene and the alcohol. What is it? A: This is likely the acetate ester of your product or a styrene derivative (dehydration product). If you used acetic anhydride or strong acids previously, these side products are common. They are less polar than the alcohol and will elute just before it.

Q: Can I use crystallization? A:

Q: My product smells like "solvent" even after rotovap. Is it cymene? A: m-Cymene has a distinct, harsh, solvent-like aromatic odor.[1] The pure alcohol should have a floral, mild rose/honey scent.[7] If the harsh smell persists, significant cymene remains. Use Protocol C (Steam Stripping) to deodorize.

Decision Logic Diagram

DecisionTreeStartStart: Crude MixtureCheckScaleCheck ScaleStart->CheckScaleLargeScale> 100gCheckScale->LargeScaleSmallScale< 10gCheckScale->SmallScaleDistillationVacuum Distillation(Protocol A)LargeScale->DistillationChromatographyFlash Column(Protocol B)SmallScale->ChromatographyCheckPurityCheck Purity (GC/TLC)Distillation->CheckPuritySuccessPure ProductChromatography->SuccessCheckPurity->SuccessPassFailDistCymene RemainsCheckPurity->FailDistFailSteamStripSteam Stripping(Protocol C)FailDist->SteamStripSteamStrip->Success

Figure 2: Workflow decision tree for selecting the appropriate purification method.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10812, m-Cymene. Retrieved from [Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14295, 2-Phenyl-1-propanol. Retrieved from [Link]

  • Biotage. Flash Chromatography: Separation of Alcohols and Non-Polar Solvents. Retrieved from [Link]

  • Phenomenex. Flash Chromatography Principles & Applications. Retrieved from [Link]

Validation & Comparative

Technical Comparison: GC-MS Profiling of 2-(3-Isopropylphenyl)-1-propanol

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the GC-MS profiling of 2-(3-isopropylphenyl)-1-propanol , focusing on its fragmentation mechanics, isomeric differentiation, and derivatization strategies.

Executive Summary

2-(3-isopropylphenyl)-1-propanol (C₁₂H₁₈O, MW 178.27) is a structural analog often encountered in the synthesis of profen-type anti-inflammatory drugs or as a metabolic intermediate of isopropyl-substituted aromatics.

This guide addresses the critical analytical challenge: differentiating the meta-isomer (3-isopropyl) from its para-isomer (4-isopropyl) . While their Electron Ionization (EI) mass spectra are nearly identical due to ring scrambling, definitive identification requires a dual approach:[1]

  • Chromatographic Separation: Exploiting boiling point and polarity differences.

  • Derivatization: Enhancing molecular ion stability and directing fragmentation using Trimethylsilyl (TMS) derivatives.[1]

Experimental Methodology

To ensure reproducibility, the following protocol utilizes a standard non-polar capillary column, which is the industry standard for aromatic alcohols.

Protocol: Sample Preparation & GC-MS Conditions
  • Sample: 1 mg/mL in Dichloromethane (DCM).[1]

  • Derivatization (Optional but Recommended): Add 50 µL BSTFA + 1% TMCS to 100 µL sample; incubate at 60°C for 30 min.

  • Instrument: Agilent 7890B GC / 5977B MSD (or equivalent).

  • Column: DB-5MS UI (30 m × 0.25 mm × 0.25 µm).[1]

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Temp Program: 60°C (1 min) → 20°C/min → 280°C (3 min).

  • Ion Source: EI, 70 eV, 230°C.[1]

Fragmentation Analysis (Native Compound)

Predicted EI Spectrum (70 eV)

The underivatized molecule undergoes significant fragmentation due to the labile hydroxyl group and the stability of benzylic carbocations.[1]

m/z (Ion)Relative AbundanceFragment IdentityMechanistic Origin
178 < 5%[M]⁺Molecular Ion (Weak stability).
163 15-20%[M – CH₃]⁺Loss of methyl from the isopropyl group.[1]
160 10-15%[M – H₂O]⁺Dehydration (thermal or EI-induced) to alkene.
147 100% (Base Peak) [M – CH₂OH]⁺α-Cleavage . Loss of hydroxymethyl group forms a stable secondary benzylic carbocation.
135 40-50%[M – C₃H₇]⁺Loss of isopropyl group (Ar-C cleavage).
119 30-40%[C₉H₁₁]⁺Substituted tropylium ion (Rearrangement).[1]
91 20-30%[C7H7]⁺Tropylium ion (Aromatic backbone).[1]
Mechanistic Pathway

The fragmentation is driven by Stevenson’s Rule , favoring the formation of the most stable cation.[1]

  • Primary Pathway (α-Cleavage): The bond between C1 and C2 breaks, ejecting the neutral[1] •CH₂OH radical.[1] The charge remains on the secondary carbon (C2), which is resonance-stabilized by the adjacent phenyl ring.[1] This creates the base peak at m/z 147 .[1]

  • Secondary Pathway (Isopropyl Loss): Cleavage of the isopropyl group yields the m/z 135 ion.

Diagram 1: Fragmentation Pathway (Native)

Fragmentation M Molecular Ion [M]+ m/z 178 M_Me [M - CH3]+ m/z 163 M->M_Me -CH3 (Isopropyl) M_H2O [M - H2O]+ m/z 160 M->M_H2O -H2O (Dehydration) Base Base Peak [M - CH2OH]+ m/z 147 M->Base α-Cleavage (Major Pathway) Trop Tropylium Deriv. m/z 119 Base->Trop -C2H4 (Rearrangement)

Caption: EI fragmentation pathways for 2-(3-isopropylphenyl)-1-propanol showing the dominance of α-cleavage.

Comparative Analysis: Alternatives & Isomers

Meta (3-iso) vs. Para (4-iso) Isomer

The mass spectra of positional isomers are often indistinguishable because the high energy of EI (70 eV) causes ring scrambling (tropylium formation) before fragmentation.[1]

  • Spectral Similarity: >95% match score.[1][2]

  • Differentiation Strategy: Use Chromatographic Retention Time .[3]

    • Meta Isomer: Typically elutes before the para isomer on non-polar columns (DB-5) due to lower boiling point and more compact shape (globular vs. linear).[1]

    • Para Isomer: Elutes later; higher aspect ratio increases interaction with the stationary phase.[1]

Native vs. TMS Derivative

Derivatization with BSTFA converts the alcohol to a Trimethylsilyl (TMS) ether.[1] This is the preferred alternative for quantification.

FeatureNative AlcoholTMS Derivative (Alternative)Advantage of Alternative
Molecular Ion Weak (m/z 178)Distinct (m/z 250)Higher confidence in MW determination.
Base Peak m/z 147m/z 147 or 73TMS group directs fragmentation, often simplifying the spectrum.[1]
Peak Shape Tailing (H-bonding)Sharp/SymmetricalImproved S/N ratio and integration accuracy.[1]
Diagnostic Ion m/z 147m/z 103 ([CH₂OTMS]⁺)m/z 103 is specific to primary alcohols, confirming the -CH₂OH position.[1]
Diagram 2: Isomer Differentiation Workflow

Differentiation cluster_results Data Interpretation Sample Unknown Sample (C12H18O Isomers) GCMS GC-MS Analysis (DB-5MS Column) Sample->GCMS Spec Mass Spectrum (m/z 147, 163) GCMS->Spec RT Retention Time (RT) GCMS->RT Decision Isomer ID Spec->Decision Confirms Class (Phenyl Propanol) RT->Decision Distinguishes Isomer (Meta < Para)

Caption: Workflow for distinguishing meta/para isomers using Retention Time as the primary discriminator.

References

  • NIST Mass Spectrometry Data Center. Mass Spectrum of 2-Phenyl-1-propanol (Analog). National Institute of Standards and Technology. [Link][1]

  • Sparkman, O. D. (2005).[1] Mass Spectrometry Desk Reference. Global View Publishing.[1] (General principles of benzylic fragmentation).

  • McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra. University Science Books. (Source for Stevenson's Rule and α-cleavage mechanisms).[1]

Sources

A Comparative Guide to HPLC Method Development for the Purity Determination of β-Methyl-3-(1-methylethyl)benzeneethanol

Author: BenchChem Technical Support Team. Date: February 2026

In the rigorous landscape of pharmaceutical development and quality control, the precise and accurate determination of a compound's purity is of utmost importance. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) method development for assessing the purity of β-Methyl-3-(1-methylethyl)benzeneethanol, a key intermediate in various synthetic pathways. We will explore the scientific rationale behind experimental choices, compare different analytical approaches, and present a validated, robust method for its quality control.

Introduction to the Analytical Challenge

β-Methyl-3-(1-methylethyl)benzeneethanol presents a typical analytical challenge for chromatographers. As a relatively non-polar aromatic alcohol, its separation from structurally similar impurities requires a methodical approach to HPLC method development.[1][2] Potential impurities could include starting materials, by-products from the synthesis, or degradation products. The primary objective is to develop a stability-indicating method capable of separating the main component from all potential impurities, which is a critical aspect of pharmaceutical analysis.[3][4]

Experimental Design: A Tale of Two Columns

The core of any HPLC method lies in the selection of the stationary phase.[5] For a non-polar analyte like β-Methyl-3-(1-methylethyl)benzeneethanol, a reversed-phase column is the logical starting point.[6][7][8] In this guide, we compare the performance of two commonly used C18 columns with different silica properties.

Table 1: HPLC Column Characteristics

ParameterColumn AColumn B
Stationary Phase C18C18
Particle Size 3.5 µm5 µm
Pore Size 100 Å120 Å
Carbon Load 18%15%
Endcapping YesYes

The choice between a smaller particle size (Column A) and a larger particle size (Column B) will directly impact the efficiency and backpressure of the system. A smaller particle size generally leads to sharper peaks and better resolution but at the cost of higher pressure.[9][10]

Method Development Workflow

The development of a robust HPLC method is a systematic process that can be broken down into distinct phases.

MethodDevelopmentWorkflow HPLC Method Development & Validation Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation (ICH Q2(R1)) A Select Columns (e.g., C18, C8, Phenyl) B Select Mobile Phases (Acetonitrile/Water, Methanol/Water) A->B Test Combinations C Initial Gradient Elution (e.g., 5-95% Organic) B->C D UV Wavelength Selection (e.g., 220 nm, 254 nm) C->D E Fine-tune Gradient Slope D->E Identify Promising Conditions F Adjust Flow Rate E->F G Optimize Column Temperature F->G H Select Optimal pH & Buffer G->H I Specificity H->I Finalized Method J Linearity & Range I->J K Accuracy & Precision J->K L Robustness K->L M Routine Quality Control Analysis L->M Validated Method Ready for Use

Caption: A streamlined workflow for HPLC method development and validation.

Comparative Experimental Protocols

Standard and Sample Preparation
  • Standard Solution (1 mg/mL): Accurately weigh approximately 25 mg of β-Methyl-3-(1-methylethyl)benzeneethanol reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

  • Sample Solution (1 mg/mL): Prepare the sample solution using the same procedure as the standard solution.

  • Spiked Sample: Prepare a sample solution and spike it with known impurities at a concentration of 0.1% relative to the main analyte to assess the method's specificity.

HPLC Method Parameters

Table 2: Comparative HPLC Methods

ParameterMethod AMethod B
Column Column A (C18, 3.5 µm, 4.6 x 150 mm)Column B (C18, 5 µm, 4.6 x 250 mm)
Mobile Phase A 0.1% Phosphoric Acid in Water0.1% Phosphoric Acid in Water
Mobile Phase B AcetonitrileMethanol
Gradient 5% B to 95% B in 20 min10% B to 90% B in 25 min
Flow Rate 1.0 mL/min1.2 mL/min
Column Temp. 30 °C35 °C
Detection UV at 220 nmUV at 220 nm
Injection Vol. 10 µL10 µL

The rationale for comparing acetonitrile and methanol as the organic modifier is based on their different selectivities for aromatic compounds.[11][12][13] Acetonitrile often provides better peak shape for polar compounds, while methanol can offer different elution orders for impurities. The use of a buffer, in this case, phosphoric acid, is to control the pH and ensure consistent ionization of any acidic or basic impurities.[14]

Results and Discussion: A Data-Driven Comparison

The performance of the two methods was evaluated based on the separation of the main peak from two known process impurities (Impurity 1 and Impurity 2).

Table 3: Comparative Performance Data

ParameterMethod AMethod B
Resolution (Main Peak/Impurity 1) 2.51.8
Resolution (Main Peak/Impurity 2) 3.12.2
Tailing Factor (Main Peak) 1.11.4
Theoretical Plates (Main Peak) 15,0009,500
Run Time 25 min30 min

From the data, Method A, utilizing the column with a smaller particle size and acetonitrile as the organic modifier, provided superior performance. The higher resolution between the main peak and the impurities ensures accurate quantitation of any potential contaminants. The lower tailing factor indicates better peak symmetry, which is crucial for accurate integration.[15][16] The higher number of theoretical plates is a direct consequence of the smaller particle size, leading to a more efficient separation.[10]

The choice of acetonitrile in Method A likely contributed to the better peak shape and resolution due to its lower viscosity and different interaction mechanism with the C18 stationary phase compared to methanol.

Visualizing the Separation

ChromatogramComparison Illustrative Chromatogram Comparison cluster_A Method A: Superior Resolution cluster_B Method B: Poorer Resolution A_start Imp1_A Impurity 1 Main_A β-Methyl-3-(1-methylethyl)benzeneethanol Imp1_A->Main_A Imp2_A Impurity 2 Main_A->Imp2_A A_end B_start Imp1_B Impurity 1 Main_B β-Methyl-3-(1-methylethyl)benzeneethanol Imp1_B->Main_B Imp2_B Impurity 2 Main_B->Imp2_B B_end

Caption: An illustrative comparison of the chromatographic resolution achieved by Method A and Method B.

Conclusion and Recommendations

Based on the comparative data, Method A is recommended for the purity determination of β-Methyl-3-(1-methylethyl)benzeneethanol. The use of a modern, high-efficiency column with a smaller particle size in conjunction with an acetonitrile-based mobile phase provides the necessary resolution, peak shape, and efficiency for a robust and reliable quality control method. Further validation of Method A according to ICH Q2(R1) guidelines for parameters such as linearity, accuracy, precision, and robustness would be the next logical step before its implementation in a regulated environment.[17][18][19]

References

  • USP-NF. General Chapters: <621> Chromatography. United States Pharmacopeial Convention. [Link]

  • ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Amerigo Scientific. A Guide to HPLC Column Selection. [Link]

  • Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]

  • DSDP Analytics. USP <621> Chromatography. [Link]

  • SCION Instruments. HPLC Column Selection Guide. [Link]

  • United States Pharmacopeia. <621> Chromatography - USP-NF Abstract. [Link]

  • LCGC International. Are You Sure You Understand USP <621>?. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • ICH. Quality Guidelines. [Link]

  • Wikipedia. Reversed-phase chromatography. [Link]

  • LCGC International. Are You Sure You Understand USP <621>?. [Link]

  • Pharmaguideline. Different Types of HPLC Columns Used in Analysis. [Link]

  • Journal of Chromatographic Science. Selection of a Mobile Phase Optimization Technique in High Performance Liquid Chromatography. [Link]

  • Perpusnas. ICH Q2 R1: Mastering Analytical Method Validation. [Link]

  • Moravek, Inc. Reverse-Phase vs. Normal-Phase HPLC: A Brief Comparison. [Link]

  • Lab Manager. Reverse vs Normal Phase HPLC: How to Choose the Right Tool. [Link]

  • LCGC International. How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. [Link]

  • Jordi Labs. Reverse Phase/ Normal Phase HPLC Analytical Techniques. [Link]

  • Labtech. A Comprehensive Guide to Selecting HPLC Columns. [Link]

  • Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • Pharma Growth Hub. How to reduce mobile phase consumption during an HPLC analysis. [Link]

  • ResearchGate. For HPLC, what different mobile phases are best to start with for methods development?. [Link]

  • American Pharmaceutical Review. A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. [Link]

  • PharmaCores. HPLC Method development: an overview. [Link]

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

  • Shimadzu. Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

  • ResearchGate. (PDF) Enantioresolution of a Series of Chiral Benzyl Alcohols by HPLC on a Dinitrobenzoylphenylglycine Stationary Phase after Achiral Pre-Column Derivatization. [Link]

  • HELIX Chromatography. HPLC Analysis of 6 Aromatic Alcohols, Acids and Neutral Compounds on Amaze Aromatic Stationary Phases. [Link]

  • ResearchGate. (PDF) Enantioresolution of a Series of Chiral Benzyl Alcohols by HPLC on a Dinitrobenzoylphenylglycine Stationary Phase after Achiral Pre-Column Derivatization. [Link]

  • Asian Journal of Pharmaceutical Research. Steps involved in HPLC Method Development. [Link]

  • World Journal of Pharmaceutical and Medical Research. HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. [Link]

Sources

chromatographic separation of beta-Methyl-3-(1-methylethyl)benzeneethanol isomers

Author: BenchChem Technical Support Team. Date: February 2026

The presents a critical challenge in pharmaceutical and fragrance chemistry due to the molecule's specific structural chirality and potential for regioisomerism.

This guide focuses on the separation of the enantiomers of beta-Methyl-3-(1-methylethyl)benzeneethanol (also known as 2-(3-isopropylphenyl)propan-1-ol or meta-isopropylhydratropic alcohol ), a chiral molecule with a stereocenter at the beta-carbon position. We compare three primary chromatographic alternatives: Chiral Gas Chromatography (GC) , Chiral High-Performance Liquid Chromatography (HPLC) , and Supercritical Fluid Chromatography (SFC) .

Introduction & Structural Context

Molecule Identification:

  • IUPAC Name: 2-(3-(propan-2-yl)phenyl)propan-1-ol

  • Common Name: meta-Isopropylhydratropic alcohol

  • Structure: A primary alcohol with a chiral center at the C2 position (beta to the hydroxyl group), substituted with a meta-isopropylphenyl group.

  • Isomerism:

    • Enantiomers (R/S): The primary separation target. The chiral center at C2 creates (R)- and (S)-enantiomers, which often exhibit distinct olfactory or biological properties.

    • Regioisomers (Ortho/Meta/Para): Synthesis often yields a mixture. The target is the meta isomer. Separation from para (Cyclamen alcohol analog) and ortho isomers is typically achieved via fractional distillation or achiral GC, but this guide focuses on the more challenging chiral resolution .

Comparative Analysis of Separation Methods

The following table compares the three leading methodologies for separating the enantiomers of beta-Methyl-3-(1-methylethyl)benzeneethanol.

FeatureMethod A: Chiral GC Method B: Chiral HPLC Method C: Chiral SFC
Primary Mechanism Inclusion complexation (Cyclodextrin)H-bonding,

-

interactions (Polysaccharide)
H-bonding, Dipole-Dipole (Polysaccharide)
Column Type Derivatized

-Cyclodextrin
(e.g., Chirasil-Dex, Hydrodex

-6TBDM)
Amylose/Cellulose Carbamates (e.g., Chiralpak AD-H, OD-H)Amylose/Cellulose (e.g., Chiralpak AD-H, IG)
Resolution (

)
High (

typical)
Moderate to High (

)
High (

)
Analysis Time 20–40 min15–30 min< 10 min (Fastest)
Sample Capacity Analytical (< 1 mg)Preparative (mg to g)Semi-Prep to Prep (High throughput)
Solvent Usage None (Carrier Gas: He/H

)
High (Hexane/IPA)Low (Mainly CO

+ Modifier)
Best Application QC/Trace Analysis (Fragrance profiling)Purification (Lab scale)Green Purification (Industrial scale)

Detailed Methodologies & Protocols

Method A: Chiral Gas Chromatography (GC)

Best for analytical quality control and trace impurity detection.

Mechanism: The separation relies on the differential inclusion of the enantiomers into the hydrophobic cavity of the cyclodextrin derivative coated on the capillary wall. The meta-isopropyl group provides steric bulk that influences the fit.

Protocol:

  • Column Selection: Use a 25 m x 0.25 mm ID fused silica capillary column coated with 2,3-di-O-methyl-6-O-TBDMS-

    
    -cyclodextrin  (e.g., Hydrodex 
    
    
    
    -6TBDM or Chirasil-Dex CB).
  • Conditions:

    • Carrier Gas: Helium at 1.5 mL/min (constant flow).

    • Injector: Split mode (50:1), 250°C.

    • Oven Program: Initial 100°C (hold 1 min), ramp 2°C/min to 160°C, then 20°C/min to 220°C.

    • Detector: FID at 250°C.

  • Validation: Inject a racemic standard. The (S)-enantiomer typically elutes first due to weaker binding affinity, though this must be confirmed with a pure standard.

Method B: Chiral HPLC (Normal Phase)

Best for laboratory-scale purification and isolation of pure enantiomers.

Mechanism: The stationary phase consists of amylose or cellulose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) coated on silica. The hydroxyl group of the analyte interacts via hydrogen bonding with the carbamate groups, while the aromatic ring engages in


-

stacking.

Protocol:

  • Column: Chiralpak AD-H or Chiralcel OD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane : Isopropanol (95:5 v/v) .

    • Note: The low polarity of the alcohol requires a low percentage of modifier (IPA) to retain the analyte sufficiently for separation.

  • Conditions:

    • Flow Rate: 1.0 mL/min.[1]

    • Temperature: 25°C.

    • Detection: UV at 210 nm (or 254 nm, though absorption is lower).

  • Optimization: If resolution is poor, switch to n-Hexane : Ethanol (98:2) to alter solvation of the stationary phase.

Method C: Chiral SFC (Supercritical Fluid Chromatography)

Best for high-throughput screening and "green" preparative separation.

Mechanism: Uses supercritical CO


 as the primary mobile phase. The high diffusivity of scCO

allows for faster mass transfer and shorter run times compared to HPLC.

Protocol:

  • Column: Chiralpak IG or Trefoil CEL (immobilized phases are preferred for stability).

  • Mobile Phase: CO

    
     : Methanol (90:10) .
    
    • Gradient: 5% to 20% Methanol over 5 minutes if needed.

  • Conditions:

    • Back Pressure: 120 bar.

    • Temperature: 40°C.

    • Flow Rate: 3.0 mL/min.

  • Advantage: Solvent evaporation is minimal, making fraction recovery for biological testing highly efficient.

Scientific Logic & Mechanism Visualization

The separation is driven by the Three-Point Interaction Model (Dalgliesh). For beta-Methyl-3-(1-methylethyl)benzeneethanol, the chiral recognition involves:

  • H-Bonding: Between the -OH group of the analyte and the C=O/NH of the stationary phase.

  • 
    -
    
    
    
    Interaction:
    Between the meta-isopropylphenyl ring and the aromatic rings of the selector.
  • Steric Fit: The methyl group at the chiral center and the bulky isopropyl group dictate the fit into the chiral groove.

ChiralSeparation Sample Racemic Mixture (beta-Methyl-3-isopropylbenzeneethanol) Selector Chiral Selector (Amylose/Cyclodextrin) Sample->Selector Injection Interaction Chiral Recognition (H-Bond + Steric + Pi-Pi) Selector->Interaction Adsorption Separation Differential Elution Interaction->Separation Thermodynamic Difference Result Pure Enantiomers (R-isomer / S-isomer) Separation->Result Collection/Detection

Figure 1: Workflow of the chiral recognition mechanism leading to enantiomeric separation.

References

  • Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275-299. Link

  • Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers. Chemical Society Reviews, 37(12), 2593-2608. Link

  • Francotte, E. (2001). Enantioselective chromatography as a powerful alternative for the preparation of drug enantiomers. Journal of Chromatography A, 906(1-2), 379-397. Link

  • West, C. (2019). Recent trends in chiral supercritical fluid chromatography. TrAC Trends in Analytical Chemistry, 120, 115648. Link

Sources

A Senior Application Scientist's Guide to Distinguishing 2-(3-isopropylphenyl)propan-1-ol from Thymol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of drug development and natural product analysis, precise molecular identification is paramount. Structurally similar compounds can exhibit vastly different pharmacological activities, making their unambiguous differentiation a critical analytical challenge. This guide provides a comprehensive, data-driven framework for distinguishing 2-(3-isopropylphenyl)propan-1-ol (a positional isomer of beta-Methyl-3-(1-methylethyl)benzeneethanol) from its close structural relative, thymol, and its derivatives.

The core challenge lies in the subtle yet significant difference in their structures: thymol is a phenol, with its hydroxyl group directly bonded to the aromatic ring, whereas 2-(3-isopropylphenyl)propan-1-ol is a primary benzylic alcohol, with the hydroxyl group attached to an alkyl side chain. This distinction fundamentally alters their chemical and spectroscopic properties, which we will leverage for their definitive identification. This guide moves beyond simple protocol listing to explain the causal chemistry behind each analytical choice, ensuring a self-validating and robust methodological approach.

Foundational Structural & Physicochemical Comparison

Understanding the fundamental structural differences is the first step in devising a successful analytical strategy. While both molecules share the same molecular formula (C₁₀H₁₄O) and molecular weight (150.22 g/mol ), the placement of the hydroxyl group dictates their classification and reactivity.[1][2]

Caption: Figure 1: Core Molecular Structure Comparison

The phenolic nature of thymol renders its hydroxyl proton more acidic and its C-O bond stronger with partial double-bond character due to resonance. Conversely, the primary alcohol in 2-(3-isopropylphenyl)propan-1-ol has a more localized C-O single bond and a less acidic hydroxyl proton. These differences predict distinct behaviors in chromatography and spectroscopy.

PropertyThymol (2-isopropyl-5-methylphenol)2-(3-isopropylphenyl)propan-1-olRationale for Distinction
Molecular Formula C₁₀H₁₄O[1]C₁₀H₁₄OIdentical; not a distinguishing feature.
Molecular Weight 150.22 g/mol [1]150.22 g/mol Identical; not a distinguishing feature.
Functional Group Phenol[3]Primary Benzylic AlcoholPrimary point of differentiation. Affects all chemical and spectroscopic properties.
Boiling Point ~232 °C[1][3]Predicted to be slightly higherPhenols have strong hydrogen bonding, but the more flexible side chain of the alcohol may also influence intermolecular forces.
Acidity (pKa) ~10.6[4]~16-18 (typical for alcohols)The phenolic proton is significantly more acidic due to resonance stabilization of the conjugate base.[5]
Polarity Moderately PolarModerately PolarThymol's direct OH attachment to the ring makes it slightly more polar, which can influence chromatographic retention.

Gas Chromatography-Mass Spectrometry (GC-MS): A Duality of Separation and Fragmentation

GC-MS is arguably the most powerful tool for this task, offering both chromatographic separation based on physicochemical properties and mass spectrometric identification based on unique fragmentation patterns.[6][7]

Causality of Separation & Identification:

  • Gas Chromatography (GC): The separation on a standard non-polar or mid-polar GC column is driven by differences in boiling point and polarity. We predict that Thymol, being slightly more polar, may exhibit a slightly longer retention time on a polar stationary phase compared to 2-(3-isopropylphenyl)propan-1-ol, though their similar boiling points will make separation challenging without a high-resolution column and optimized temperature program.

  • Mass Spectrometry (MS): Electron Ionization (EI) will cause the molecules to fragment in predictable ways. The key is that the fragmentation pathways are dictated by the functional group. The primary alcohol is prone to cleavage at the benzylic position, while the phenol will undergo fragmentation characteristic of an aromatic ring with alkyl substituents.

G A Sample Preparation (Dilution in Hexane/Ethanol) B GC Injection (Vaporization) A->B C Chromatographic Separation (Capillary Column) B->C D Elution & Ionization (Electron Impact - 70 eV) C->D E Mass Analyzer (Quadrupole) D->E F Detection & Spectrum Generation E->F G Data Analysis (Retention Time + Fragmentation) F->G

Caption: Figure 2: GC-MS Analytical Workflow

Experimental Protocol: GC-MS Analysis

This protocol is designed to maximize the separation and generate reproducible fragmentation patterns.

  • Sample Preparation: Prepare 100 ppm solutions of the analyte and reference standards in HPLC-grade hexane.

  • GC System: Agilent 8890 GC or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent mid-polarity column.

  • Injection: 1 µL injection volume, splitless mode, injector temperature 250°C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 240°C.

    • Hold: 5 minutes at 240°C.

  • MS System: Agilent 5977C MSD or equivalent.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 300.

  • Data Analysis: Compare the retention times (RT) and mass spectra against a validated reference library (e.g., NIST) and the pure standards.[7]

Expected GC-MS Data
AnalyteExpected RT (min)Molecular Ion (m/z)Key Diagnostic Fragments (m/z)Fragmentation Rationale
Thymol ~12.5150135 (Loss of CH₃), 107 (Loss of C₃H₇)Loss of the methyl group from the molecular ion is a key indicator. Loss of the isopropyl group is also highly characteristic of thymol/carvacrol isomers.
2-(3-isopropylphenyl)propan-1-ol ~12.2150132 (Loss of H₂O), 119 (Loss of CH₂OH), 91 Loss of the hydroxymethyl radical (•CH₂OH) via benzylic cleavage is the most definitive fragment. Dehydration (loss of H₂O) is also common for alcohols. The fragment at m/z 91 corresponds to the tropylium ion, characteristic of many benzylic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR provides an unambiguous structural fingerprint, making it the most definitive technique for this challenge. Both ¹H and ¹³C NMR will provide clear, diagnostic signals to differentiate the two compounds.

Causality of Chemical Shifts:

  • ¹H NMR: The chemical environment of each proton determines its resonance frequency. The phenolic -OH proton of thymol is deshielded by the aromatic ring and is often broad, appearing further downfield (5-8 ppm) than the alcoholic -OH proton (1-5 ppm).[8][9] The protons on the carbon bearing the alcohol group (-CH₂OH) in 2-(3-isopropylphenyl)propan-1-ol will appear as a distinct multiplet, which is absent in thymol.

  • ¹³C NMR: The carbon directly bonded to the oxygen atom is highly diagnostic. In thymol, this aromatic carbon (C-O) is deshielded and appears in the 150-155 ppm range.[10][11] In the alcohol, the aliphatic carbon bonded to the oxygen (C-O) will be much further upfield, typically in the 60-70 ppm range.[9]

G A Sample Preparation (Dissolve ~10 mg in 0.5 mL CDCl₃) B Transfer to NMR Tube A->B C Instrument Setup (Shim & Tune) B->C D ¹H NMR Acquisition C->D E ¹³C NMR Acquisition C->E F Data Processing & Analysis (Chemical Shift, Integration, Multiplicity) D->F E->F

Caption: Figure 3: NMR Analysis Workflow

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrument: Bruker 400 MHz spectrometer or equivalent.

  • Acquisition:

    • ¹H NMR: Acquire 16 scans with a relaxation delay of 1 second.

    • ¹³C NMR: Acquire 1024 scans with a relaxation delay of 2 seconds using a proton-decoupled pulse program.

  • Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS peak at 0 ppm.

Expected NMR Data
Signal TypeThymol2-(3-isopropylphenyl)propan-1-olRationale for Distinction
¹H -OH Proton (δ, ppm) ~4.5-5.5 (s, broad)[12]~1.5-2.5 (t, broad)Highly diagnostic. The phenolic proton is more deshielded and exchanges at a different rate.
¹H -CH/CH₂-O (δ, ppm) N/A~3.6 (m)The presence of protons on the oxygen-bearing aliphatic carbon is unique to the alcohol.
¹H Aromatic (δ, ppm) ~6.6-7.1[13]~7.0-7.3Substitution patterns will differ, leading to unique splitting.
¹³C C-O (δ, ppm) ~152-154[10][11]~65-70Most definitive signal. The >80 ppm difference between the aromatic C-O and aliphatic C-O is unambiguous.

Infrared (IR) Spectroscopy: Probing Vibrational Differences

IR spectroscopy provides a rapid method to confirm the type of hydroxyl group present. The bond strength and vibrational energy of the O-H and C-O bonds are different in phenols and alcohols.[9][14]

Causality of Vibrational Frequencies:

  • O-H Stretch: The O-H bond in phenols is slightly weaker and more polarized due to resonance, causing it to absorb at a slightly lower frequency (wavenumber) than alcohols. Hydrogen bonding creates very broad absorption bands for both, but their peak positions can often be resolved.[9][15]

  • C-O Stretch: The C-O bond in phenols has partial double bond character, making it stronger than the pure C-O single bond in an alcohol. This stronger bond vibrates at a higher frequency.[9][16]

Experimental Protocol: FTIR Analysis
  • Sample Preparation: Place one drop of the neat liquid sample (or a concentrated solution) directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrument: PerkinElmer Spectrum Two or equivalent FTIR spectrometer with a UATR accessory.

  • Acquisition: Collect the spectrum from 4000 to 650 cm⁻¹ by co-adding 16 scans at a resolution of 4 cm⁻¹.

  • Processing: Perform an ATR correction and baseline correction on the resulting spectrum.

Expected IR Data
Vibrational ModeThymol (cm⁻¹)2-(3-isopropylphenyl)propan-1-ol (cm⁻¹)Rationale for Distinction
O-H Stretch (broad) 3200-3500[9]3300-3600[9]The phenolic O-H is typically centered at a slightly lower wavenumber.
Aromatic C-H Stretch >3000[16]>3000[16]Present in both, not a primary differentiator.
Aliphatic C-H Stretch <3000[16]<3000[16]Present in both, not a primary differentiator.
C-O Stretch ~1200-1250 (strong)[14]~1000-1075 (strong)[14]Highly diagnostic. The higher frequency C-O stretch of the phenol is a clear identifier.
Aromatic C=C Bending 1500-1600[16]1500-1600[16]Present in both.

Conclusive Identification Framework

G Start Unknown Sample GCMS Perform GC-MS Analysis Start->GCMS Frag Key Fragment at m/z 119? GCMS->Frag NMR Perform ¹³C NMR Analysis Frag->NMR Yes Thymol Identity: Thymol Derivative Frag->Thymol No (m/z 135 is key) CO_Shift C-O Signal at ~68 ppm? NMR->CO_Shift IR Perform IR Analysis CO_Shift->IR Yes CO_Shift->Thymol No (~153 ppm) CO_Stretch C-O Stretch at ~1050 cm⁻¹? IR->CO_Stretch Alcohol Identity: 2-(3-isopropylphenyl)propan-1-ol CO_Stretch->Alcohol Yes CO_Stretch->Thymol No (~1230 cm⁻¹)

Caption: Figure 4: Decision-Making Flowchart for Identification

By systematically applying these orthogonal techniques—separation based on polarity (GC), fragmentation based on bond stability (MS), nuclear environment based on bonding (NMR), and vibrational energy based on bond type (IR)—researchers can eliminate ambiguity and ensure the correct identification of their target molecules. This rigorous, evidence-based approach is the cornerstone of sound scientific and developmental work.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Thymol: Understanding its Structure and Properties.
  • Mol-Instincts. (n.d.). Thymol (C10H14O) properties.
  • Areme. (n.d.). GC-MS Method for Essential Oil Analysis.
  • Kaur, R., Darokar, M., et al. (2013). Synthesis of halogenated derivatives of thymol and their antimicrobial activities. Medicinal Chemistry Research.
  • SGS. (2025). GC-MS Analysis Method for Natural Essential Oils: A Fast and Reliable Analytical Tool.
  • ResearchGate. (n.d.). Analysis of Essential Oils Using GC- FID And GC-MS.
  • Wikipedia. (n.d.). Thymol.
  • PubChem, National Institutes of Health. (n.d.). Thymol.
  • ResearchGate. (n.d.). ¹ H-NMR spectrum of a Thymol b dodedcylamine c TH-dda....
  • ResearchGate. (n.d.). 1 H NMR spectra of thymol (a), corresponding diacid (b), and polymer (c).
  • Fiveable. (n.d.). Spectroscopy of Alcohols and Phenols. Organic Chemistry Class Notes.
  • PMC, National Institutes of Health. (n.d.). Non‐invasive Localization of Thymol Accumulation in Carum copticum (Apiaceae) Fruits by Chemical Shift Selective Magnetic Resonance Imaging.
  • ScienceDirect. (n.d.). Thymol: Nature's solvent for sustainable hollow fiber fabrication.
  • ChemicalBook. (n.d.). Thymol(89-83-8) 13C NMR spectrum.
  • Quora. (2017). How will you distinguish between benzyl alcohol and phenol?.
  • PerkinElmer Blog. (n.d.). Unboxing Hydroxyl Groups with Infrared Spectroscopy.
  • NC State University Libraries, OpenStax adaptation. (n.d.). 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition.
  • Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of beta-Methyl-3-(1-methylethyl)benzeneethanol

Author: BenchChem Technical Support Team. Date: February 2026

As laboratory professionals dedicated to innovation, our work inherently involves the responsible management of chemical reagents from procurement to disposal. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of beta-Methyl-3-(1-methylethyl)benzeneethanol. Adherence to these procedures is not merely a matter of regulatory compliance but a fundamental aspect of our commitment to laboratory safety and environmental stewardship.

Hazard Profile and Risk Assessment: Understanding the "Why"

Based on data for analogous compounds, beta-Methyl-3-(1-methylethyl)benzeneethanol is anticipated to be a combustible liquid that causes skin and serious eye irritation and is harmful to aquatic life .[1][2] These characteristics are the primary drivers for the stringent disposal protocols that follow. Pouring this chemical down the drain, for instance, could cause significant harm to aquatic ecosystems.[1] Similarly, its combustibility and irritant nature necessitate specific handling and storage procedures to protect laboratory personnel.

Table 1: Inferred Hazard Profile and Physical Properties

Property / Hazard Classification & Data Source / Rationale
Physical State Liquid Analogous Compounds[2]
GHS Hazard Statements H227: Combustible liquidH315: Causes skin irritationH319: Causes serious eye irritationH402: Harmful to aquatic life Inferred from SDS for similar aromatic alcohols[1]
GHS Precautionary Statements P210, P264, P273, P280, P501 Inferred from SDS for similar aromatic alcohols[1]
Flash Point ~108 °C / 226.4 °F Based on (R)-(+)-2-Phenyl-1-propanol[2]

| Boiling Point | ~213 - 218 °C | Based on a related isomer[1] |

On-Site Waste Management: Accumulation & Segregation Protocol

The proper handling of chemical waste begins at the point of generation.[3][4] The following steps ensure that beta-Methyl-3-(1-methylethyl)benzeneethanol waste is managed safely within the laboratory pending final disposal.

Step 1: Select a Compatible Waste Container The container must be chemically compatible with the waste.[3][4] For aromatic alcohols, a glass bottle with a screw cap is a standard choice. If using plastic, ensure it is a type rated for compatibility with aromatic organic compounds. The container must be in good condition, free from cracks or deterioration, and equipped with a secure, leak-proof closure.[3]

Step 2: Label the Container Correctly and Completely Improper labeling is a frequent and dangerous compliance failure. All chemical waste is regulated by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA).[5] Your institution's Environmental Health and Safety (EHS) office will provide specific hazardous waste tags, but they must include the following information at a minimum[4][5]:

  • The words "Hazardous Waste" .

  • The full chemical name : "beta-Methyl-3-(1-methylethyl)benzeneethanol". Do not use abbreviations or chemical formulas.[4]

  • List of all components and percentages if it is a mixture.

  • Appropriate hazard pictograms (e.g., flame, exclamation mark, environment).

  • Generator Information : Principal Investigator's name, lab location, and contact information.[5]

Step 3: Segregate the Waste Stream Incompatible chemicals must be stored separately to prevent dangerous reactions.[3][6] Store the waste container for beta-Methyl-3-(1-methylethyl)benzeneethanol away from strong oxidizing agents. It should be kept in a designated satellite accumulation area (SAA) within the lab, which must be at or near the point of generation and under the control of laboratory personnel.[4][7]

Step 4: Maintain Proper Storage Conditions Keep the waste container closed at all times except when adding waste.[4] This minimizes the release of vapors and prevents spills. Do not leave a funnel in the container.[4] Store the container in a well-ventilated area and within a secondary containment system to control potential leaks.[3]

The Disposal Pathway: From Laboratory to Final Treatment

Disposal of hazardous chemicals in regular trash or down the sanitary sewer is strictly prohibited.[5][8] The only compliant method is through your institution's EHS Hazardous Waste Program.[5]

Workflow for Chemical Waste Disposal

G cluster_0 Laboratory Operations cluster_1 EHS Operations cluster_2 Final Disposition A Waste Generated (beta-Methyl-3-(1-methylethyl)benzeneethanol) B Select & Label Compatible Container A->B C Accumulate Waste in SAA (Keep Container Closed) B->C D Container is 90% Full C->D E Complete Chemical Waste Pickup Form D->E F Submit Form to EHS E->F G EHS Receives Request F->G Information Transfer H Scheduled Lab Pickup by Trained Personnel G->H I Transport to Central Accumulation Area (CAA) H->I J Manifest & Ship to Licensed Waste Disposal Facility I->J K High-Temperature Incineration J->K

Caption: Workflow for compliant hazardous chemical waste disposal.

Experimental Protocol: Requesting a Chemical Waste Pickup

  • Obtain the Form : Locate the "Chemical Waste Pickup Form" on your institution's EHS website or intranet.[5]

  • Complete the Form : Fill out all required information accurately. Each container must be listed separately.[5] Provide the full chemical name and quantity.

  • Verify Container Status : Ensure each container is properly labeled, sealed, and not leaking before the scheduled pickup.[5] Open or leaking containers will not be removed.

  • Submit the Form : Send the completed form to the EHS office by their specified deadline. For example, some universities require submission by Wednesday at noon for a Thursday pickup.[5]

Final Disposal Technology: Incineration

For combustible organic liquids like beta-Methyl-3-(1-methylethyl)benzeneethanol, high-temperature incineration is the most common and effective final disposal method.[9] This process uses controlled, high-temperature combustion to break down hazardous organic constituents into less harmful components, primarily carbon dioxide (CO2) and water (H2O).[9] This technology is an ultimate disposal method, ensuring the complete destruction of the chemical waste.[9]

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate risks.

  • Alert Personnel : Notify all personnel in the immediate area of the spill.

  • Assess the Spill : If the spill is large, involves highly volatile materials, or you are not comfortable cleaning it up, evacuate the area and contact your institution's EHS emergency line.

  • Control Ignition Sources : As the material is combustible, extinguish any open flames and turn off nearby hot plates or other ignition sources.[1]

  • Ensure Ventilation : Work in a well-ventilated area. If necessary, use a chemical fume hood.

  • Contain and Absorb : Cover drains to prevent environmental release.[1] Use a liquid-absorbent material, such as Chemizorb® or vermiculite, to bind the spill.[1]

  • Collect and Dispose : Carefully collect the absorbent material using non-sparking tools and place it in a designated hazardous waste container. Label the container as "Spill Debris containing beta-Methyl-3-(1-methylethyl)benzeneethanol."

  • Decontaminate : Clean the affected area thoroughly.

  • Report : Report the incident to your laboratory supervisor and EHS office.

By adhering to this comprehensive guide, you contribute to a culture of safety and responsibility, ensuring that our scientific pursuits do not come at the cost of personal or environmental well-being.

References

  • How to Dispose of Chemical Waste. Environmental Health and Safety, Iowa State University. Available from: [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. Available from: [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. Triumvirate Environmental. Available from: [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. Available from: [Link]

  • Hazardous Waste and Disposal Considerations. American Chemical Society. Available from: [Link]

  • Laboratory Waste Disposal Safety Protocols. National Science Teaching Association. Available from: [Link]

  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency. Available from: [Link]

  • The Laboratory Standard. Vanderbilt University Medical Center. Available from: [Link]

  • OSHA Factsheet Laboratory Safety OSHA Lab Standard. Occupational Safety and Health Administration. Available from: [Link]

  • OSHA Laboratory Standard. National Center for Biotechnology Information. Available from: [Link]

  • Chapter 2 Section 3.2 - Incinerators. U.S. Environmental Protection Agency. Available from: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.